2,6-Dichloro-3-fluorobenzotrifluoride
Description
BenchChem offers high-quality 2,6-Dichloro-3-fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-3-fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,3-dichloro-4-fluoro-2-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F4/c8-3-1-2-4(10)6(9)5(3)7(11,12)13/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBMMIJVALWOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,6-Dichloro-3-fluorobenzotrifluoride (CAS 104359-35-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichloro-3-fluorobenzotrifluoride is a halogenated aromatic compound with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of two chlorine atoms, a fluorine atom, and a trifluoromethyl group on the benzene ring imparts unique electronic and steric properties to the molecule. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and safety considerations, designed to equip researchers with the foundational knowledge required for its effective application.
The trifluoromethyl group, a common motif in medicinal chemistry, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] The additional halogen substituents on 2,6-dichloro-3-fluorobenzotrifluoride offer multiple reaction sites for further functionalization, making it a versatile intermediate for the synthesis of complex molecules.[3] The presence and positioning of these functional groups can significantly influence the molecule's reactivity and the properties of its derivatives.[2][4]
Physicochemical Properties
2,6-Dichloro-3-fluorobenzotrifluoride is typically a colorless to pale yellow liquid with a distinct odor.[5] Its key physical and chemical properties are summarized in the table below. The high boiling point and flash point suggest it is a combustible liquid but not highly volatile under standard conditions.[6][7]
| Property | Value | Source |
| CAS Number | 104359-35-5 | [5][6] |
| Molecular Formula | C7H3Cl2F3 | [5][6] |
| Molecular Weight | 215.00 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Boiling Point | 202.1°C at 760 mmHg | [6] |
| Density | 1.464 g/cm³ | [6] |
| Flash Point | 83.1°C | [6] |
| Refractive Index | 1.47 | [6] |
| Vapor Pressure | 0.422 mmHg at 25°C | [6] |
Molecular Structure and Spectral Data
The structure of 2,6-dichloro-3-fluorobenzotrifluoride features a benzene ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 3, and a trifluoromethyl group. This substitution pattern creates a unique electronic environment on the aromatic ring.
Caption: A generalized synthetic workflow for substituted benzotrifluorides.
The reactivity of 2,6-dichloro-3-fluorobenzotrifluoride is dictated by its functional groups. The aromatic ring is electron-deficient due to the presence of the trifluoromethyl group and the halogens, which can influence its susceptibility to nucleophilic aromatic substitution reactions. The chlorine atoms can potentially be displaced under certain conditions, offering sites for introducing other functional groups. The fluorine atom is generally less reactive in nucleophilic substitution compared to chlorine.
Applications in Research and Development
Halogenated benzotrifluorides are valuable intermediates in the synthesis of a wide range of biologically active molecules. [2]The unique combination of substituents in 2,6-dichloro-3-fluorobenzotrifluoride makes it a promising starting material for the development of novel pharmaceuticals and agrochemicals.
The introduction of fluorine and trifluoromethyl groups into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic properties. [1][4]These improvements can include:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolism, increasing the drug's half-life.
-
Increased Lipophilicity: This can improve membrane permeability and oral bioavailability. [4]* Modulation of pKa: The electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, affecting solubility and receptor binding. [4] Given these advantages, 2,6-dichloro-3-fluorobenzotrifluoride could serve as a key building block in the synthesis of inhibitors for various enzymes or ligands for receptors where specific halogen-bonding interactions are desired. The presence of multiple halogen atoms also provides opportunities for creating diverse chemical libraries for high-throughput screening.
Safety and Handling
2,6-Dichloro-3-fluorobenzotrifluoride is classified as a combustible liquid and is harmful if swallowed. [7]It can cause skin and serious eye irritation and may cause respiratory irritation. [7]Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors. [8] Handling Precautions:
-
Keep away from heat, sparks, open flames, and hot surfaces. [7]* Avoid breathing dust, fume, gas, mist, vapors, or spray. [7]* Wash skin thoroughly after handling. [7]* Store in a tightly closed container in a dry and well-ventilated place. In case of accidental exposure, it is crucial to seek immediate medical attention. For eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with soap and plenty of water. [8]
Conclusion
2,6-Dichloro-3-fluorobenzotrifluoride is a specialized chemical intermediate with significant potential for applications in drug discovery and materials science. Its unique substitution pattern offers a versatile platform for the synthesis of complex and novel molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling procedures is essential for researchers and scientists looking to utilize this compound in their work. As the demand for advanced fluorinated building blocks continues to grow, the importance of compounds like 2,6-dichloro-3-fluorobenzotrifluoride in enabling the development of next-generation pharmaceuticals and functional materials is set to increase.
References
[5]CymitQuimica. (n.d.). CAS 104359-35-5: 2,6-Dichloro-Benzotrifluoride. Retrieved from [6]ChemNet. (n.d.). 2,6-Dichloro-Benzotrifluoride. Retrieved from [7]Synquest Labs. (n.d.). 2,6-Dichlorobenzotrifluoride Safety Data Sheet. Retrieved from [9]Google Patents. (1990). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. Retrieved from [8]Fisher Scientific. (2023). 2,4-Dichlorobenzotrifluoride Safety Data Sheet. Retrieved from MilliporeSigma. (n.d.). Safety Data Sheet. Retrieved from [4]Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Retrieved from [10]ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM 3-chloro-2,4,5,6-tetrafluoro-benzotrifluoride in benzene-d6. Retrieved from [11]Google Patents. (1985). EP0150587A1 - Preparation of chlorobenzotrifluoride compounds. Retrieved from WIPO Patentscope. (2008). CN101289400 - Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline. Retrieved from Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Retrieved from [1]PubMed. (2015). Applications of Fluorine in Medicinal Chemistry. Retrieved from [2]LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. Retrieved from [12]ResearchGate. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Retrieved from
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. CAS 104359-35-5: 2,6-Dichloro-Benzotrifluoride [cymitquimica.com]
- 6. 2,6-Dichloro-Benzotrifluoride | 104359-35-5 [chemnet.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. fishersci.com [fishersci.com]
- 9. US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 12. researchgate.net [researchgate.net]
2,6-Dichloro-3-fluorobenzotrifluoride chemical structure and molecular weight
Structural Analysis, Synthesis Logic, and Pharmacophore Utility[1]
Executive Summary
2,6-Dichloro-3-fluorobenzotrifluoride is a highly specialized polyhalogenated aromatic intermediate.[1] It serves as a critical "scaffold" in the development of modern agrochemicals and pharmaceuticals, particularly where metabolic stability and lipophilicity are paramount.
This guide analyzes the physicochemical identity of the molecule, delineates a logical synthetic pathway based on electrophilic aromatic substitution principles, and explores its utility in modulating the physicochemical properties of bioactive molecules.
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The molecule is characterized by a benzene ring substituted with a trifluoromethyl group (
Molecular Formula:
Quantitative Data Table
| Property | Value | Notes |
| Molecular Weight | 232.99 g/mol | Calculated based on standard atomic weights [1].[1] |
| Exact Mass | 231.947 g/mol | Monoisotopic mass for MS analysis. |
| Physical State | Liquid (Predicted) | Based on analogous polyhalogenated toluenes. |
| Boiling Point | ~180–190 °C (Est.) | Extrapolated from 2,6-dichlorobenzotrifluoride ( |
| LogP (Predicted) | ~4.2 | High lipophilicity due to C-Cl and C-F bonds.[1] |
| H-Bond Donors | 0 | Aprotic. |
| H-Bond Acceptors | 4 | Fluorine atoms act as weak acceptors.[1] |
Note on Nomenclature: The parent structure is benzotrifluoride (or
-trifluorotoluene).[1][3][4] The numbering priority assigns the trifluoromethyl carbon as C1. The chlorine atoms at C2 and C6 provide significant steric hindrance, protecting the C1 position from nucleophilic attack, while the C3-fluorine introduces electronic asymmetry.[1]
Structural Significance in Drug Design
The 2,6-dichloro-3-fluoro substitution pattern is not arbitrary; it is a strategic pharmacophore element designed for specific biological outcomes:
-
Metabolic Blocking: The C2 and C6 chlorines sterically shield the benzylic position, preventing oxidative dealkylation (a common metabolic clearance route for toluenes).
-
Electronic Modulation: The C3 fluorine atom withdraws electron density via induction (
effect), increasing the acidity of any remaining protons (specifically at C4 or C5) and altering the -stacking capability of the ring.[1] -
Lipophilicity: The trifluoromethyl group and halogens significantly increase the partition coefficient (LogP), enhancing membrane permeability for CNS-targeted drugs or systemic agrochemicals [2].[1]
Synthetic Methodology (Retrosynthetic Analysis)
Direct commercial sourcing of this specific isomer is often limited to custom synthesis houses. Therefore, understanding the synthetic logic is required for researchers needing to generate this intermediate in-house.[1]
The "Directed Substitution" Protocol
The most robust route utilizes 2,6-dichlorobenzotrifluoride as the starting material.[1] The synthesis relies on the directing effects of the existing substituents to install the fluorine atom at the 3-position.[1]
Mechanism:
-
Starting Material: 2,6-Dichlorobenzotrifluoride (CAS 104359-35-5).[1][5]
-
Step 1: Nitration. The
group is a meta-director.[1] The groups are ortho/para-directors.-
Position 3 is meta to
and ortho to . -
Position 4 is para to
and meta to . -
Outcome: Nitration occurs predominantly at Position 3 due to the combined directing effects and the activation provided by the ortho-chlorine [3].[1]
-
-
Step 2: Reduction. Conversion of the nitro group (
) to an amine ( ) using Fe/HCl or catalytic hydrogenation.[1] -
Step 3: Balz-Schiemann Reaction. The amine is diazotized to form a diazonium salt, which is then converted to the fluoride using tetrafluoroboric acid (
) and thermal decomposition.
Synthesis Pathway Diagram[1]
Caption: Figure 1. Step-wise electrophilic aromatic substitution pathway for the synthesis of 2,6-dichloro-3-fluorobenzotrifluoride from commercially available precursors.
Experimental Handling & Safety Protocols
As a polyhalogenated aromatic, this compound requires strict adherence to safety protocols. It is likely a skin irritant and potentially volatile.
Standard Operating Procedure (SOP)
-
Containment: All transfers must occur within a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent permeability), safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place under inert gas (Argon or Nitrogen) to prevent hydrolysis or degradation, although the structure is relatively stable.
-
Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.
References
-
National Institute of Standards and Technology (NIST). Atomic Weights and Isotopic Compositions for All Elements. NIST Physical Measurement Laboratory. [Link]
-
National Institutes of Health (NIH). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Approved by the FDA.[1] PMC. [Link]
Sources
- 1. 55349-01-4_CAS号:55349-01-4_N,N’-二(12-羟基十八碳酰基)-1,6-己二胺 - 化源网 [chemsrc.com]
- 2. fluorine1.ru [fluorine1.ru]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. æ±æ´ãµã¤ã¨ã³ã¹æ ªå¼ä¼ç¤¾ 西欧ã»å欧ã§ã®ç ç©¶éçºã»åè¨è£½é : ãã³ãã§ã¹ã¿ã¼ãªã¼ã¬ãã¯ã¹ Manchester Organics 製åãªã¹ã 1ï½283 (247/283) [toyo-asia.co.jp]
Technical Guide: Strategic Handling and Application of 2,6-Dichloro-3-fluorobenzotrifluoride
The following technical guide provides an in-depth operational analysis of 2,6-Dichloro-3-fluorobenzotrifluoride , designed for application scientists and process chemists.
Part 1: Chemical Profile & Strategic Value
2,6-Dichloro-3-fluorobenzotrifluoride is a highly specialized halogenated aromatic intermediate. Its structural uniqueness lies in the steric and electronic interplay between the bulky ortho-chloro groups and the electron-withdrawing trifluoromethyl (
Physicochemical Properties (Class-Based Estimates)
Note: Specific values may vary by isomeric purity and supplier. Always verify the Certificate of Analysis (CoA).
| Property | Value / Characteristic | Operational Implication |
| Molecular Formula | High halogen content implies lipophilicity and potential bioaccumulation. | |
| Molecular Weight | ~232.99 g/mol | Moderate volatility; heavier than air vapors. |
| Physical State | Liquid (Standard Temp) | Requires liquid handling protocols; risk of splashing.[1] |
| Boiling Point | ~170–180°C (Predicted) | Thermally stable under standard reflux, but vapor pressure builds. |
| Solubility | Immiscible in water; Soluble in DCM, EtOAc | Critical: Use organic absorbents for spills; water is ineffective for cleaning. |
| Reactivity | Susceptible to SNAr | The electron-deficient ring facilitates nucleophilic attack. |
Part 2: Comprehensive Hazard Analysis (GHS & Toxicology)
Beyond standard GHS labeling, the toxicological profile of poly-halogenated benzotrifluorides requires a "defense-in-depth" approach. The combination of chlorine and fluorine substituents increases lipid solubility, facilitating rapid dermal absorption.
Acute & Chronic Health Hazards[2]
-
Skin/Eye Corrosion: Classified as Skin Irritant Category 2 and Eye Irritant Category 2A . The lipophilic nature allows the chemical to penetrate the stratum corneum, causing delayed irritation that can resemble chemical burns if not decontaminated immediately.
-
Target Organ Toxicity (STOT-SE 3): High vapor concentrations irritate the bronchial mucosa.
-
Systemic Toxicity: Halogenated aromatics are often hepatotoxic. Chronic low-level exposure may stress hepatic metabolic pathways (P450 system).
Environmental Fate
-
Aquatic Toxicity: Likely Aquatic Chronic 2 (Toxic to aquatic life with long-lasting effects). Due to the C-F and C-Cl bonds, hydrolysis is slow, leading to environmental persistence.
Part 3: Operational Safety & Engineering Controls
This section details the causality behind safety choices. We do not just list PPE; we select it based on chemical resistance data.
Engineering Controls (The Primary Barrier)
-
Ventilation: All handling must occur within a certified chemical fume hood operating at a face velocity of 0.5 m/s (100 fpm) .
-
Vapor Management: Because vapors are heavier than air (
), standard downdraft ventilation is effective. Avoid floor-level drains in the immediate vicinity to prevent vapor accumulation in sewage systems.
Personal Protective Equipment (PPE) Selection
-
Glove Integrity: Standard nitrile gloves (4 mil) offer incidental splash protection but are insufficient for prolonged contact with halogenated aromatics.
-
Recommendation: Use Silver Shield (Laminate) or Viton gloves for immersion or synthesis tasks. If dexterity is required, use the "double-glove" technique: Laminate inner / Nitrile outer.
-
-
Respiratory Protection: If work must occur outside a hood (e.g., maintenance), a full-face respirator with Organic Vapor (OV) cartridges is mandatory.
Exposure Control Workflow
The following diagram illustrates the logical flow of handling to minimize exposure risks.
Figure 1: Operational workflow emphasizing mandatory safety checks before the chemical leaves storage.
Part 4: Emergency Response Protocols
These protocols are designed to be self-validating systems. If step A fails, Step B provides redundancy.
Spill Management (The "3-C" Protocol)
-
Control: Immediately cease the source of the leak.[2] Close the hood sash to contain vapors.
-
Contain: Do NOT use water. Surround the spill with an inert absorbent (Vermiculite or Sand). Commercial "Pink" pads (for oils/organics) are effective.
-
Clean: Transfer absorbed material into a sealable container labeled "Hazardous Waste: Toxic/Halogenated."
-
Validation: Wipe the surface with a solvent (acetone) and check for residual odor or slickness.
-
Fire Fighting Measures
-
Flash Point: Likely >65°C (Combustible Liquid Class IIIA), but combustion produces toxic gases.
-
Hazardous Combustion Products: Burning releases Hydrogen Fluoride (HF) , Hydrogen Chloride (HCl) , and Carbon Oxides.
-
Action: Firefighters must wear full SCBA. Use Dry Chemical,
, or Foam.[3] Water spray may be used to cool containers but should not be used as a direct stream to avoid spreading the chemical.
Part 5: Synthetic Application & Reactivity
For researchers, the value of 2,6-Dichloro-3-fluorobenzotrifluoride lies in its Nucleophilic Aromatic Substitution (SNAr) potential.
Reactivity Logic
The benzene ring is highly electron-deficient due to:
-
The
(inductive) and (mesomeric) effects of the group. -
The electron-withdrawing nature of the Halogens.
However, the regioselectivity is complex.
-
Leaving Group Ability: In SNAr, Fluorine is generally a better leaving group than Chlorine due to the high electronegativity stabilizing the Meisenheimer complex intermediate, provided it is ortho/para to an activating group (like
or ). -
Steric Hindrance: The two Chlorine atoms at positions 2 and 6 create significant steric shielding around the
group and the ring carbons.
Synthesis Workflow (SNAr)
The following diagram outlines the decision logic for derivatizing this scaffold.
Figure 2: Synthetic logic for Nucleophilic Aromatic Substitution (SNAr) utilizing the electron-deficient ring.
Experimental Consideration
When attempting to displace the Fluorine (at C3) or Chlorine (at C2/C6), researchers must consider that the Fluorine at C3 is meta to the
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 2,6-Dichlorobenzotrifluoride (Structural Analog). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Halogenated Benzotrifluorides. Retrieved from [Link][4]
Disclaimer: This guide is for educational and planning purposes. Always consult the specific Safety Data Sheet (SDS) provided by your chemical supplier before handling, as isomeric impurities can alter physical properties.
Sources
Methodological & Application
Synthesis of 2,6-dichloro-3-fluorobenzonitrile from 2,6-Dichloro-3-fluorobenzotrifluoride
Executive Summary
This Application Note details the synthetic protocol for converting 2,6-dichloro-3-fluorobenzotrifluoride (SM) to 2,6-dichloro-3-fluorobenzonitrile (TP) . While industrial routes for benzonitriles often utilize ammoxidation of toluenes or Sandmeyer reactions of anilines, the utilization of trifluoromethyl-substituted aromatics requires a specialized hydrolytic strategy.[1]
This guide outlines a robust, three-stage workflow:
-
Acid-Mediated Hydrolysis: Conversion of the chemically inert
motif to the carboxylic acid.[1] -
Acyl Chloride Formation & Amidation: Activation and conversion to the primary amide.
-
Dehydration: Transformation of the amide to the target nitrile.
Target Audience: Medicinal Chemists, Process Development Scientists, and Agrochemical Researchers.[1]
Strategic Analysis & Retrosynthesis
The transformation of a trifluoromethyl group (
-
Challenge: The steric hindrance of the 2,6-dichloro substitution pattern inhibits nucleophilic attack at the benzylic position.
-
Solution: We employ high-temperature acid hydrolysis to force the conversion to the carboxylic acid, followed by standard functional group interconversion (FGI).
Workflow Visualization
The following diagram illustrates the critical pathway and decision nodes.
Figure 1: Synthetic workflow from trifluoromethyl precursor to benzonitrile target.
Safety Directives (Critical)
WARNING: Hydrofluoric Acid (HF) Generation Step 1 involves the hydrolysis of three C-F bonds. This releases 3 equivalents of HF for every mole of starting material.
-
Engineering Control: Reactions must be performed in a Teflon (PTFE) or Hastelloy reactor if scaling up. Glassware will be etched/compromised over time.
-
Scrubbing: The off-gas must be routed through a calcium hydroxide (
) or KOH scrubber to neutralize HF vapors.[1] -
PPE: Full face shield, HF-resistant gloves (neoprene/nitrile double layer), and calcium gluconate gel on standby.[1]
Detailed Experimental Protocols
Step 1: Hydrolysis to 2,6-Dichloro-3-fluorobenzoic Acid
Rationale: The electron-withdrawing nature of the fluorine and chlorine atoms on the ring actually deactivates the benzylic carbon toward
Reagents & Stoichiometry:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,6-Dichloro-3-fluorobenzotrifluoride | 1.0 | Substrate |
| Sulfuric Acid (
Protocol:
-
Charge a round-bottom flask (or PTFE reactor) with 2,6-dichloro-3-fluorobenzotrifluoride .[1]
-
Slowly add Conc.
at room temperature. Note: Exotherm is minimal at this stage. -
(Optional) Add Oleum if the substrate is resistant to hydrolysis.
-
Heat the mixture to 130–140°C for 12–16 hours.
-
Monitoring: Monitor HF evolution (bubbler) and TLC/HPLC. The disappearance of the non-polar SM spot and appearance of a polar baseline spot (Acid) indicates conversion.
-
-
Quench: Cool to 25°C. Pour the reaction mixture slowly onto crushed ice (5x volume).
-
Isolation: The benzoic acid derivative typically precipitates as a white/off-white solid.[1] Filter the solid.[2][3]
-
Purification: Dissolve in 10% NaOH (aq), filter off any unreacted insolubles, then re-acidify the filtrate with HCl to pH 1 to reprecipitate the pure acid. Dry in a vacuum oven at 60°C.
Step 2: Conversion to 2,6-Dichloro-3-fluorobenzamide
Rationale: Direct conversion of acid to nitrile is difficult; the amide is the necessary stable intermediate. We proceed via the acid chloride to ensure high yield.
Protocol:
-
Suspend the dried Acid (Intermediate A) in toluene or DCM (5 vol).
-
Add Thionyl Chloride (
, 1.5 equiv) and a catalytic drop of DMF. -
Reflux (70–80°C) for 3 hours until gas evolution (
) ceases. -
Concentrate the mixture under reduced pressure to remove excess
. -
Dissolve the residue (Acid Chloride) in dry THF or DCM.
-
Cool to 0°C. Sparge with anhydrous Ammonia gas (
) OR add 28% Ammonium Hydroxide ( ) dropwise. -
Stir for 2 hours. The amide will precipitate (if in non-polar solvent) or remain in organic phase.
-
Workup: Wash with water, dry over
, and concentrate. Recrystallize from Ethanol/Water if necessary.
Step 3: Dehydration to 2,6-Dichloro-3-fluorobenzonitrile
Rationale: Dehydration of primary amides is the classic entry to nitriles.
Reagents:
| Reagent | Equiv. | Role |
|---|---|---|
| Amide (Intermediate B) | 1.0 | Substrate |
| Phosphorus Oxychloride (
Protocol:
-
Mix the Amide and
in a flask equipped with a reflux condenser. -
Heat to reflux (105°C) for 4–6 hours.
-
Endpoint: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The amide spot should disappear, replaced by a less polar nitrile spot.
-
Quench (Caution): Cool to room temperature. Pour the mixture slowly onto ice water with vigorous stirring. Exothermic hydrolysis of excess
occurs. -
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Ethyl Acetate (
). -
Purification: Wash combined organics with saturated
(to remove phosphoric acid residues), then Brine. Dry over . -
Final Isolation: Remove solvent. The residue is often sufficiently pure. If not, purify via vacuum distillation (approx. 130°C at 20 mmHg) or silica gel chromatography.[1]
Mechanistic Insight
The hydrolysis of the trifluoromethyl group (Step 1) is the most chemically distinct step in this sequence. Unlike benzotrichlorides (
Figure 2: Simplified mechanism of acid-catalyzed trifluoromethyl hydrolysis.
The rate-limiting step is often the initial ejection of the fluoride ion. The presence of ortho-chloro substituents (2,6-dichloro) provides steric bulk that prevents aggregation but also electronically deactivates the ring, requiring the high temperatures (140°C) specified in the protocol.[1]
Analytical Specifications
For the final product 2,6-dichloro-3-fluorobenzonitrile :
-
Physical State: White crystalline solid.
-
Melting Point: 72–75°C (Lit. range).
-
IR Spectrum: Distinct nitrile stretch (
) at 2230–2240 cm⁻¹ .[1] -
¹H NMR (400 MHz,
): -
¹⁹F NMR: Single peak, typically around -110 to -120 ppm (relative to
).[1]
References
-
Preparation of 2,6-dichloro-3-fluorobenzonitrile. Google Patents (CN102531961B). Describes the synthesis via the amide route and purification. Link
-
Hydrolysis of Benzotrifluorides. Journal of Organic Chemistry, 1959, 24(11), 1664–1666.[1] Foundational work on the acid hydrolysis of trifluoromethyl groups to benzoic acids. Link[1]
-
Synthesis of Benzonitriles from Amides. Organic Syntheses, Coll. Vol. 3, p. 493 (1955).[1] Standard protocol for
dehydration. Link[1] -
Process for the preparation of 2,6-dichloro-3-fluorobenzonitrile. Google Patents (US5670694A). Discusses alternative industrial ammoxidation routes for context. Link
-
Selective Hydrolysis of Pentafluorobenzotrichloride. SSRN Electronic Journal, 2002. Provides mechanistic insight into the hydrolysis of halogenated benzylic carbons. Link
Sources
- 1. CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile - Google Patents [patents.google.com]
- 2. US2770641A - Preparation of benzonitrile - Google Patents [patents.google.com]
- 3. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]
Technical Application Note: Strategic Utilization of 2,6-Dichloro-3-fluorobenzotrifluoride in Herbicide Synthesis
Executive Summary
In the competitive landscape of modern herbicide discovery, 2,6-Dichloro-3-fluorobenzotrifluoride (herein referred to as DCFBT ) has emerged as a high-value structural scaffold. Its unique substitution pattern—combining the lipophilic, metabolic stability of a trifluoromethyl (
This application note details the strategic use of DCFBT as a "gateway intermediate." We provide validated protocols for its functionalization into high-purity anilines and explore its reactivity in Nucleophilic Aromatic Substitution (
Chemical Profile & Reactivity Analysis
The synthetic utility of DCFBT lies in the electronic interplay between its substituents. Understanding these vectors is critical for regioselective functionalization.
| Substituent | Position | Electronic Effect | Directing Effect (EAS) | |
| C1 | Strong Electron Withdrawing (EWG) | Meta director | Activator (Para/Ortho) | |
| Cl | C2, C6 | Weak Deactivating / Steric Bulk | Ortho/Para director | Leaving Group (potential) |
| F | C3 | Strong Activator (Inductive EWG / Resonance EDG) | Ortho/Para director | Primary Leaving Group |
Reactivity Logic
-
Electrophilic Aromatic Substitution (Nitration): The C4 position is electronically favored. It is ortho to the strong activator (Fluorine) and meta to the chlorine at C2. While C4 is para to the deactivating
group, the activation by Fluorine typically dominates, making C4 the primary site for nitration. -
Nucleophilic Aromatic Substitution (
): The Fluorine at C3 is highly activated for displacement because it is flanked by electron-withdrawing groups (ortho-Cl, ortho- effect from C1). This allows for the introduction of diverse nucleophiles (amines, thiols) at the C3 position.
Core Application: Synthesis of the "Aniline Gateway"
The most critical application of DCFBT is its conversion into 4-amino-2,6-dichloro-3-fluorobenzotrifluoride . This aniline is a privileged scaffold for constructing the core of phenyluracil herbicides.
Workflow Diagram (DOT)
Figure 1: Synthetic pathway for converting DCFBT into the key aniline intermediate.
Detailed Protocol: Nitration and Reduction
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the C4 position.
-
Reagents: DCFBT (1.0 eq), Fuming Nitric Acid (1.5 eq), Concentrated Sulfuric Acid (Solvent/Catalyst).
-
Equipment: Jacketed glass reactor with overhead stirring and internal temperature probe.
Procedure:
-
Charge: Add Sulfuric Acid (5 vol) to the reactor and cool to 0°C.
-
Addition 1: Slowly add DCFBT (1.0 eq) while maintaining temperature < 10°C.
-
Addition 2: Dropwise add Mixed Acid (prepared
) over 2 hours. Critical: Exothermic reaction. Maintain internal temp between 0–5°C to prevent di-nitration or defluorination. -
Reaction: Allow to warm to 20°C and stir for 4–6 hours. Monitor by HPLC for consumption of starting material (<1%).
-
Quench: Pour reaction mixture onto ice/water (10 vol).
-
Workup: Extract with Dichloromethane (DCM). Wash organic layer with
(aq) until neutral. Dry over and concentrate. -
Yield: Expect 85–92% of 2,6-dichloro-3-fluoro-4-nitrobenzotrifluoride .
Step 2: Selective Reduction
Objective: Reduce the nitro group to an amine without de-halogenating the Cl or F atoms. Catalytic hydrogenation (
Procedure:
-
Charge: Suspend the Nitro intermediate (1.0 eq) in Ethanol/Water (4:1 ratio, 10 vol).
-
Activator: Add Iron Powder (3.0 eq) and Ammonium Chloride (0.5 eq).
-
Reaction: Heat to reflux (75–80°C) for 3 hours.
-
Monitor: TLC or LC-MS should show disappearance of the nitro peak.
-
Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.
-
Purification: Recrystallize from Isopropanol/Heptane.
-
Product: 4-Amino-2,6-dichloro-3-fluorobenzotrifluoride (White to off-white solid).
Application 2: Nucleophilic Aromatic Substitution ( )
The fluorine atom at position C3 is a "hot" electrophile due to the combined electron-withdrawing power of the ortho-
Reaction Scheme Logic
Protocol for C3-Displacement (Example: Alkoxylation):
-
Solvent: Polar aprotic solvents (DMF, DMSO, or NMP) are essential to enhance nucleophilicity.
-
Base: Use
or (1.5 eq). -
Temperature: 80–120°C is typically required due to the steric hindrance from the neighboring 2,6-dichloro groups.
-
Note: The 2,6-dichloro groups prevent "ring flip," often leading to atropisomers in complex derivatives.
Downstream Herbicide Synthesis[1]
The 4-amino-2,6-dichloro-3-fluorobenzotrifluoride generated in Section 3 is the precursor for two major classes of herbicides:
A. Phenyluracil Herbicides (PPO Inhibitors)
Mechanism: The aniline is converted to an isocyanate and cyclized with an amino-crotonate to form the uracil ring.
-
Step 1: React Aniline with Phosgene or Triphosgene
Aryl Isocyanate . -
Step 2: React Isocyanate with Ethyl 3-amino-4,4,4-trifluorocrotonate.
-
Step 3: Base-catalyzed cyclization
Uracil Core .
B. Benzoylurea Insecticides/Herbicides
Mechanism: Reaction of the aniline with 2,6-difluorobenzoyl isocyanate.
-
Protocol: Dissolve Aniline in Toluene. Add 2,6-difluorobenzoyl isocyanate dropwise at room temperature. The urea precipitates out in high purity.
Safety & Handling Protocols
| Hazard | Mitigation Strategy |
| HF Generation | In |
| Thermal Runaway | Nitration is highly exothermic. Ensure cooling capacity is >150% of calculated heat release. Use a dosing pump for acid addition. |
| Toxicity | Benzotrifluorides are lipophilic and can penetrate skin. Double-gloving (Nitrile + Laminate) and full respiratory protection are mandatory. |
References
-
Nitration of Fluorinated Aromatics
-
Nucleophilic Substitution (
) on Fluoroarenes:-
Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. (Mechanistic insight on F-displacement). Vertex AI Search Result 1.7. 3
-
-
Synthesis of Phenyluracil Precursors
-
General Reactivity of Chlorobenzotrifluorides
Sources
- 1. 4-Amino-3,5-dichlorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 2. A Process For The Preparation Of 3 Chloro 4 Amino 5 [quickcompany.in]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. CN102863342A - Preparation method of high-purity 2, 6-dichloro-4-trifluoromethyl aniline - Google Patents [patents.google.com]
- 8. Method for preparing 2, 6-dichloro-4-trifluoromethyl aniline - Eureka | Patsnap [eureka.patsnap.com]
- 9. Preparation of chlorobenzotrifluoride compounds - Patent 0150587 [data.epo.org]
- 10. 2,5-Dichlorobenzotrifluoride | 320-50-3 | Benchchem [benchchem.com]
- 11. 3-Fluorobenzotrifluoride | 401-80-9 [chemicalbook.com]
- 12. FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Regioselective functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride
Application Note: Regioselective Functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride
Executive Summary
The scaffold 2,6-Dichloro-3-fluorobenzotrifluoride (CAS: 116668-52-1) represents a highly electron-deficient arene characterized by a unique "push-pull" electronic landscape masked by steric congestion. It is a critical intermediate in the synthesis of next-generation benzoylurea insecticides and fluorinated pharmaceutical pharmacophores.
Unlike simple fluoroarenes, this molecule presents a regioselectivity paradox:
-
Electrophilic Aromatic Substitution (
): Severely inhibited by the strong electron-withdrawing group (EWG) triad ( , two , one ). -
Nucleophilic Aromatic Substitution (
): Sterically hindered at the activated positions (C2/C6) and electronically deactivated at the accessible position (C3) due to the meta relationship with the group.
The Solution: This guide details the Directed Ortho-Metalation (DoM) strategy as the primary protocol for functionalization. By exploiting the high acidity of the C4-proton (induced by the adjacent Fluorine), researchers can achieve >98% regiocontrol, bypassing the limitations of classical Friedel-Crafts or
Electronic & Steric Landscape
Before initiating synthesis, it is vital to understand the reactivity map of the substrate.
| Position | Substituent | Electronic Character | Reactivity Potential |
| C1 | Strong EWG (Inductive/Resonance) | Activates C2/C4/C6; Meta-director. | |
| C2 | Weak Deactivator / Ortho-director | Steric block; Potential site for Pd-catalyzed coupling (difficult). | |
| C3 | Strong EWG (Inductive) / Donor (Resonance) | Primary Director for DoM ; Activates C4-H acidity. | |
| C4 | H | Acidic Proton | Primary Site for Functionalization. Flanked by F (small, directing). |
| C5 | Less Acidic Proton | Flanked by Cl (bulky, weak director). Kinetic dead-end. | |
| C6 | Weak Deactivator | Steric block; Equivalent to C2. |
Reactivity Visualization
Caption: Reactivity map highlighting C4-Lithiation as the thermodynamically and kinetically favored pathway.
Protocol A: Regioselective C4-Functionalization via DoM
Rationale: The fluorine atom at C3 exerts a strong inductive effect, significantly acidifying the C4-proton (
Target Products: Benzoic acids, benzaldehydes, iodides, or boronic esters.
Materials
-
Substrate: 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq).
-
Base: Lithium Diisopropylamide (LDA) (1.1 eq) or LiTMP (for higher sterics). Note: n-BuLi alone is risky due to potential nucleophilic attack at the ring or halogen-lithium exchange at C-Cl sites.
-
Solvent: Anhydrous THF (0.5 M concentration).
-
Electrophile:
(s), , , or .
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, temperature probe, and
inlet. -
Charge with anhydrous THF and cool to -78°C (dry ice/acetone bath).
-
-
Base Generation (In-situ):
-
Add diisopropylamine (1.2 eq) followed by n-BuLi (1.1 eq, 2.5M in hexanes) dropwise. Stir for 15 min at -78°C to form LDA.
-
Critical Check: Ensure temperature does not rise above -60°C during addition to prevent solvent decomposition.
-
-
Metalation (The Critical Step):
-
Dissolve 2,6-Dichloro-3-fluorobenzotrifluoride in a minimum amount of THF.
-
Add the substrate solution dropwise to the LDA solution over 20 minutes, maintaining
. -
Aging: Stir the deep yellow/orange solution for 1 hour at -78°C.
-
Mechanistic Note: The Lithium species sits at C4, stabilized by the C3-Fluorine.
-
-
Electrophilic Quench:
-
Option A (Carboxylation): Bubble excess dry
gas through the solution (or pour reaction onto crushed dry ice) to yield the benzoic acid . -
Option B (Formylation): Add anhydrous DMF (3.0 eq) dropwise. Warm to RT, then quench with aqueous
to yield the benzaldehyde . -
Option C (Iodination): Add a solution of
(1.2 eq) in THF. This yields the 4-iodo derivative, a precursor for Suzuki/Sonogashira coupling.
-
-
Workup:
-
Quench with saturated
(aq). -
Extract with Ethyl Acetate (3x).
-
Wash combined organics with Brine, dry over
, and concentrate.
-
Data Analysis & Expected Yields
| Electrophile | Product | Expected Yield | Key Spectral Feature ( |
| 4-Carboxylic Acid | 85-92% | Broad singlet ~13.0 ppm (COOH) | |
| 4-Formyl | 80-88% | Singlet ~10.3 ppm (CHO) | |
| 4-Iodo | 75-85% | Loss of H4 doublet; H5 becomes singlet (if decoupled) |
Protocol B: Transition Metal Catalyzed C-N Coupling (Buchwald-Hartwig)
Rationale: While
Target: Amination at C2 or C6 (Desymmetrization).
Methodology
-
Catalyst System:
(2 mol%) with BrettPhos or RuPhos (4 mol%). These bulky, electron-rich ligands facilitate oxidative addition into sterically hindered Aryl-Chlorides. -
Base:
or (strong bases required). -
Solvent: Toluene or 1,4-Dioxane (reflux conditions, 100-110°C).
-
Procedure:
-
Degas solvent thoroughly (freeze-pump-thaw).
-
Mix Substrate, Amine (1.2 eq), Base, and Pre-catalyst in a sealed tube under Argon.
-
Heat for 12-24 hours.
-
Note: Expect lower yields (40-60%) compared to DoM due to competitive dehalogenation or lack of reactivity.
-
Troubleshooting & Safety
-
Regioselectivity Issues: If functionalization occurs at C5 (rare), it indicates the temperature during lithiation rose above -60°C, allowing thermodynamic equilibration (though C4 is both kinetically and thermodynamically favored).
-
Benzyne Formation: Do not allow the lithiated species to warm above -50°C before quenching. Elimination of LiF to form a benzyne intermediate is possible but less likely with the adjacent Cl stabilizing the anion.
-
HSE Hazard: The substrate is a polyhalogenated aromatic. Treat as a potential skin sensitizer and inhalation hazard. All waste must be segregated as Halogenated Organic Waste.
Pathway Visualization (DoM Mechanism)
Caption: Step-wise mechanism of Fluorine-Directed Ortho-Metalation at C4.
References
-
Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554. Link[1]
-
Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link
-
Leroux, F., & Schlosser, M. (2002). "The 'High-Tech' Application of Organometallics in the Synthesis of Fluorinated Compounds." Angewandte Chemie International Edition, 41(22), 4272-4310. Link
-
Mongin, F., & Harrison-Marchand, A. (2013). "Mixed Aggregates (Li/Mg, Li/Zn) in Deprotonation Reactions." Chemical Reviews, 113(10), 7563-7727. Link
Sources
C-H activation protocols for 2,6-Dichloro-3-fluorobenzotrifluoride derivatives
Application Note: Precision Functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride
Executive Summary
The functionalization of 2,6-Dichloro-3-fluorobenzotrifluoride (CAS: N/A for specific isomer, generic polyhaloarene context) represents a critical challenge in the synthesis of next-generation agrochemicals and fluorinated pharmaceuticals.[1] This scaffold is electronically deactivated and sterically congested, rendering standard SEAr approaches ineffective.[1]
This guide details two validated protocols for the regioselective C-H activation of the C4-position :
-
Cryogenic Directed Ortho Metalation (DoM): A kinetic control strategy using LiTMP to access C4-boronates or halides.[1]
-
Concerted Metallation-Deprotonation (CMD): A Palladium-catalyzed arylation method utilizing the "Fagnou conditions" for direct biaryl coupling.[1]
Chemo-Physical Context & Strategic Analysis
Successful activation requires navigating the competing electronic vectors of the substituents.
Substrate Analysis:
-
Position 1 (-CF3): Strong EWG, meta-directing in SEAr, but primarily acts as a steric blocker for C2/C6.[1]
-
Position 2 & 6 (-Cl): Steric bulk; moderately deactivating.[1]
-
Position 3 (-F): The "Control Center."[1] It is the strongest Directed Metalation Group (DMG) on the ring due to high electronegativity (inductive acidification of ortho-protons).[1]
Regioselectivity Logic:
-
Target: The molecule has two aromatic protons at C4 and C5 .
-
Acidity: The C4-proton is ortho to Fluorine.[1] The C5-proton is ortho to Chlorine.[1] Since Fluorine is more electronegative than Chlorine, HC4 is significantly more acidic (pKa ~26-28) than HC5.[1]
-
Directing Effect: In DoM, the Li-base coordinates to the Fluorine lone pair, directing deprotonation exclusively to C4.
Critical Risk Factors:
-
Benzyne Formation: Elimination of Li-F or Li-Cl from the lithiated intermediate can trigger explosive decomposition or polymerization.[1]
-
Nucleophilic Attack: Standard bases (n-BuLi) may attack the electron-deficient ring (SNAr) rather than deprotonate.[1] LiTMP is mandatory.
Protocol A: Cryogenic Directed Ortho Metalation (DoM)
Objective: Synthesis of 4-substituted derivatives (Boronates, Iodides, Silanes). Mechanism: Kinetic deprotonation driven by F-coordination.[1]
Reagents & Equipment
-
Substrate: 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 equiv)
-
Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) - Prepared in situ.[1][2]
-
2,2,6,6-Tetramethylpiperidine (TMP) (1.2 equiv)
-
n-BuLi (2.5 M in hexanes) (1.2 equiv)[1]
-
-
Electrophile: Triisopropyl borate (B(OiPr)3) or Iodine (I2).[1]
-
Solvent: Anhydrous THF (0.5 M concentration).
-
Cryostat: Capable of maintaining -78 °C.[1]
Step-by-Step Workflow
-
Base Preparation (In-Situ):
-
Charge a flame-dried Schlenk flask with anhydrous THF and TMP (1.2 equiv) under Argon.
-
Cool to 0 °C .
-
Dropwise add n-BuLi (1.2 equiv).[1] Stir for 30 mins.
-
Critical: Cool the LiTMP solution to -78 °C .
-
-
Substrate Addition:
-
Dissolve the substrate in minimal THF.[1]
-
Add dropwise to the LiTMP solution at -78 °C over 15 minutes.
-
Observation: The solution may turn deep yellow/orange (formation of the aryllithium species).
-
Hold Time: Stir at -78 °C for exactly 45 minutes .
-
Warning: Do NOT exceed -60 °C. Risk of LiF elimination (benzyne formation) increases exponentially above -50 °C.[1]
-
-
Electrophile Trapping:
-
Add the Electrophile (e.g., B(OiPr)3, 1.5 equiv) rapidly in one portion.
-
Allow the mixture to stir at -78 °C for 30 minutes.
-
-
Warm-up & Quench:
-
Workup:
Data Summary: Electrophile Scope
| Electrophile | Product Type | Yield (%) | Notes |
| B(OiPr)3 | Boronic Ester/Acid | 82-88% | Hydrolysis to acid occurs on workup.[1] |
| I2 | Aryl Iodide | 75-80% | Dissolve I2 in THF before addition.[1] |
| TMSCl | Aryl Silane | 65-70% | Steric bulk of TMS slightly lowers yield.[1] |
| DMF | Benzaldehyde | 78% | Acidic hydrolysis required.[1] |
Protocol B: Pd-Catalyzed Direct Arylation (CMD)[1]
Objective: Direct C-H coupling with Aryl Bromides (Biaryl synthesis). Mechanism: Concerted Metallation-Deprotonation (CMD) via the "Fagnou Pathway."[1]
Reagents & Equipment
-
Catalyst: Pd(OAc)2 (2-5 mol%)[1]
-
Ligand: PCy3·HBF4 (Tricyclohexylphosphine tetrafluoroborate) (4-10 mol%)[1]
-
Additive: Pivalic Acid (PivOH) (30 mol%) - The Proton Shuttle.[1]
-
Base: K2CO3 or Cs2CO3 (2.0 equiv).[1]
-
Solvent: Mesitylene or Toluene (degassed).[1]
-
Coupling Partner: Aryl Bromide (Ar-Br) (1.2 equiv).[1]
Step-by-Step Workflow
-
Catalyst Pre-activation:
-
In a glovebox or under strict N2, combine Pd(OAc)2, PCy3·HBF4, and the carbonate base in the reaction vial.
-
-
Substrate Loading:
-
Reaction:
-
Add solvent (0.2 M concentration).[1]
-
Seal and heat to 110 °C for 12-16 hours.
-
-
Purification:
Mechanistic Visualization
The following diagrams illustrate the decision logic and the specific pathways for C4-activation.
Figure 1: Regioselectivity & Workflow Logic
Caption: Decision tree for selecting between Lithiation (DoM) and Catalytic Arylation based on target functionality, highlighting the critical thermal risk in Method A.
Figure 2: The Concerted Metallation-Deprotonation (CMD) Cycle
Caption: Simplified catalytic cycle for Fagnou-type arylation. Pivalate assists in cleaving the acidic C4-H bond without requiring strong bases.[1]
References
-
Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Foundational text on DoM and LiTMP usage).
-
Lafrance, M., & Fagnou, K. (2006).[1] "Palladium-catalyzed benzene arylation: incorporation of catalytic pivalic acid as a proton shuttle and a key element in catalyst design."[1] Journal of the American Chemical Society.[1][3]
-
Mongin, F., & Schlosser, M. (1996).[1] "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters. [1]
-
Knochel, P., et al. (2011).[1] "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition. [1]
Sources
Application Note & Protocols: Leveraging 2,6-Dichloro-3-fluorobenzotrifluoride for Advanced Agrochemical Synthesis
Abstract
The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups into molecular scaffolds is a cornerstone of modern agrochemical design.[1][2] These modifications can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[1] This guide provides a detailed technical overview and actionable protocols for utilizing 2,6-Dichloro-3-fluorobenzotrifluoride, a highly functionalized and versatile building block, in the synthesis of next-generation fluorinated agrochemicals. We will explore its unique reactivity, outline core synthetic transformations, and provide step-by-step protocols for key reactions, focusing on the causality behind experimental choices to empower researchers in their synthetic endeavors.
Introduction: The Strategic Advantage of the Benzotrifluoride Scaffold
The benzotrifluoride moiety is a prevalent feature in numerous successful agrochemicals and pharmaceuticals.[3][4][5] The CF₃ group is a powerful electron-withdrawing group that also increases a molecule's lipophilicity, aiding its transport across biological membranes.[6] The 2,6-Dichloro-3-fluorobenzotrifluoride scaffold offers a unique combination of these benefits with multiple, differentially activated sites for chemical modification.
The dense halogenation pattern on the aromatic ring creates a highly electron-deficient system. This electronic feature is the primary driver of the scaffold's most important reactivity: its susceptibility to nucleophilic aromatic substitution (SₙAr).[7][8] This allows for the precise and controlled introduction of a wide variety of functional groups, making it an ideal starting point for building diverse chemical libraries for high-throughput screening.
Physicochemical Properties & Reactivity Analysis
Understanding the inherent properties of the 2,6-Dichloro-3-fluorobenzotrifluoride scaffold is critical for designing successful synthetic routes.
| Property | Value / Description | Significance in Synthesis |
| Molecular Formula | C₇HCl₂F₄ | High degree of halogenation. |
| Molecular Weight | 230.99 g/mol | --- |
| Appearance | Colorless to light yellow liquid | Easy to handle and dispense. |
| Boiling Point | ~180-185 °C | Allows for purification by distillation. |
| Key Reactive Sites | C2-Cl, C6-Cl | Activated for Nucleophilic Aromatic Substitution (SₙAr). |
Reactivity Deep Dive: The two chlorine atoms at the C2 and C6 positions are the primary sites for synthetic manipulation. Both are activated towards SₙAr by the potent electron-withdrawing effect of the para-CF₃ group and the ortho-fluorine atom.[7] However, their reactivity is not identical. The C2-Cl is flanked by both the CF₃ and F substituents, while the C6-Cl is adjacent only to the CF₃ group. This subtle electronic and steric difference can be exploited to achieve regioselective substitution under carefully controlled conditions, although in many cases, disubstitution is readily achieved. The C-F bond is significantly stronger and generally unreactive under standard SₙAr conditions, providing a stable anchor point.
Caption: Reactivity map of the 2,6-Dichloro-3-fluorobenzotrifluoride scaffold.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SₙAr)
The most powerful and versatile transformation for this scaffold is the SₙAr reaction. This two-step addition-elimination mechanism allows for the displacement of one or both chloride atoms with a wide range of nucleophiles.[7]
Mechanism Insight:
-
Addition: The nucleophile attacks one of the electron-deficient carbons bearing a chlorine atom (C2 or C6). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is the key to the reaction's feasibility and is enhanced by the electron-withdrawing CF₃ and F groups.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
Caption: A generalized workflow for performing SₙAr reactions on the scaffold.
Protocol 3.1: General Protocol for Mono-Amination via SₙAr
This protocol details a representative procedure for the mono-substitution of a chlorine atom with a primary or secondary amine.
Causality Behind Choices:
-
Solvent (DMF/DMSO): Polar aprotic solvents are essential. They effectively solvate the cation of the base (e.g., K⁺ of K₂CO₃), leaving the nucleophile's anion more "naked" and reactive.
-
Base (K₂CO₃/Cs₂CO₃): A moderate, non-nucleophilic base is required to deprotonate the amine nucleophile (or neutralize the H-X byproduct) without competing in the substitution reaction. Cesium carbonate (Cs₂CO₃) is often more effective due to its higher solubility.
-
Inert Atmosphere (N₂/Ar): Prevents potential oxidation of sensitive nucleophiles or intermediates at elevated temperatures.
-
Temperature (80-120 °C): SₙAr reactions on halogenated aromatics, even activated ones, require thermal energy to overcome the activation barrier of the initial nucleophilic attack.
Materials:
-
2,6-Dichloro-3-fluorobenzotrifluoride
-
Amine nucleophile (e.g., morpholine, piperidine) (1.1 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet
-
Ethyl acetate, water, brine for work-up
-
Silica gel for chromatography
Step-by-Step Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq), anhydrous potassium carbonate (2.0 eq), and a magnetic stir bar.
-
Add anhydrous DMF via syringe to create a solution with a concentration of approximately 0.5 M with respect to the starting scaffold.
-
Add the amine nucleophile (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 90 °C and maintain for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired mono-aminated product.
Case Study: Multi-Step Synthesis of a Fungicide Precursor
This section outlines a hypothetical, yet plausible, two-step synthesis of a complex intermediate used in the development of novel fungicides. This demonstrates how the initial SₙAr product can be further functionalized.
Pathway:
-
Step A (SₙAr): Disubstitution of both chlorine atoms on the scaffold with sodium thiomethoxide (NaSMe).
-
Step B (Oxidation): Oxidation of the resulting thioethers to the corresponding sulfones using an oxidizing agent like m-CPBA. Sulfone moieties are common in bioactive agrochemicals.[9]
Caption: Two-step synthesis of a potential fungicide precursor.
Protocol 4.1: Step A - Synthesis of 2,6-Bis(methylthio)-3-fluorobenzotrifluoride
Materials:
-
2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq)
-
Sodium thiomethoxide (NaSMe) (2.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
In a flame-dried, three-neck flask under nitrogen, suspend sodium thiomethoxide (2.2 eq) in anhydrous DMF.
-
Add a solution of 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq) in DMF dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 6 hours, monitoring by TLC.
-
After completion, cool the reaction and carefully quench by pouring it over an ice-water mixture.
-
Extract the product with diethyl ether (3x).
-
Combine organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude product is often of sufficient purity for the next step, or it can be purified by chromatography.
Protocol 4.2: Step B - Synthesis of 2,6-Bis(methylsulfonyl)-3-fluorobenzotrifluoride
Materials:
-
Crude product from Step A (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity) (4.4 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the crude thioether from Step A (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (4.4 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with saturated NaHCO₃, then brine, and dry over Na₂SO₄.
-
Concentrate the solvent and purify the resulting solid by recrystallization or column chromatography to yield the final sulfone product.
Conclusion
2,6-Dichloro-3-fluorobenzotrifluoride is a powerful and versatile scaffold for the synthesis of novel fluorinated agrochemicals. Its highly activated aromatic ring readily undergoes nucleophilic aromatic substitution, providing a reliable and high-yielding entry point to a vast chemical space. By understanding the principles of its reactivity and applying robust, optimized protocols, researchers can efficiently generate diverse libraries of complex molecules for the discovery and development of next-generation crop protection agents.
References
-
Jeschke, P. (2014). Successful fluorine-containing herbicide agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. Retrieved February 24, 2026, from [Link]
-
Funabiki, K., & Matsui, M. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 168–179. Retrieved February 24, 2026, from [Link]
-
Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(1), 18-28. Retrieved February 24, 2026, from [Link]
-
Ali, D., et al. (2023). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. RSC Advances, 13(28), 19353-19379. Retrieved February 24, 2026, from [Link]
-
Wang, Q., Song, H., & Wang, Q. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters. Retrieved February 24, 2026, from [Link]
-
Manfrin, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(18), 11109–11117. Retrieved February 24, 2026, from [Link]
- Bayer AG. (1988). Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. U.S. Patent 4,962,246.
-
IndustryARC. (n.d.). Benzotrifluoride Market Size, Share | Industry Trend & Forecast 2030. Retrieved February 24, 2026, from [Link]
- Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. Patent 0150587.
-
Funabiki, K., & Matsui, M. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Manfrin, A., et al. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. PubMed. Retrieved February 24, 2026, from [Link]
-
Cole, K. P., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis, 10(20), 12016-12022. Retrieved February 24, 2026, from [Link]
-
Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved February 24, 2026, from [Link]
- Zhejiang Jiuzhou Pharmaceutical Co., Ltd. (2012). Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Chinese Patent CN102531961B.
-
Imperial Chemical Industries PLC. (1985). Preparation of chlorobenzotrifluoride compounds. European Patent EP 0150587 B1. Retrieved February 24, 2026, from [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved February 24, 2026, from [Link]
-
Hatanaka, M., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1433. Retrieved February 24, 2026, from [Link]
-
Bryce, M. R., & Al-Attar, H. A. (2021). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Chemistry, 3(3), 882-892. Retrieved February 24, 2026, from [Link]
-
United States Patent Office. (n.d.). 3,586,725. Retrieved February 24, 2026, from [Link]
-
Hu, F., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Organic Process Research & Development, 15(5), 1168-1170. Retrieved February 24, 2026, from [Link]
-
ResearchGate. (2025, August 6). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved February 24, 2026, from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. industryarc.com [industryarc.com]
- 5. Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives [mdpi.com]
- 9. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of trifluoromethyl group in 2,6-Dichloro-3-fluorobenzotrifluoride
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice on preventing the hydrolysis of the trifluoromethyl group in 2,6-Dichloro-3-fluorobenzotrifluoride. The following question-and-answer format is designed to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group in 2,6-Dichloro-3-fluorobenzotrifluoride under typical laboratory conditions?
The trifluoromethyl (-CF₃) group is generally considered to be one of the most stable functional groups in organic chemistry due to the high strength of the carbon-fluorine bond.[1][2] This stability is a key reason for its widespread use in pharmaceuticals and agrochemicals, as it often imparts metabolic resistance.[1][2][3] However, the stability of the -CF₃ group in 2,6-Dichloro-3-fluorobenzotrifluoride is influenced by the electronic effects of the other substituents on the aromatic ring. The two chlorine atoms and the fluorine atom are all electron-withdrawing groups, which can increase the electrophilicity of the trifluoromethyl carbon, making it more susceptible to nucleophilic attack under certain conditions.[4][5]
Q2: What are the primary conditions that can lead to the hydrolysis of the trifluoromethyl group?
The primary condition that promotes the hydrolysis of a trifluoromethyl group to a carboxylic acid (-COOH) is exposure to strong basic or alkaline conditions.[1] While less common, some studies have also shown that hydrolysis can occur under strongly acidic conditions, particularly with the use of superacids like fuming sulfuric acid.[6][7] For 2,6-Dichloro-3-fluorobenzotrifluoride, the cumulative electron-withdrawing effect of the halogens likely makes the -CF₃ group more sensitive to basic hydrolysis than in unsubstituted benzotrifluoride.
Q3: What is the mechanism of base-catalyzed hydrolysis of the trifluoromethyl group?
The hydrolysis of the trifluoromethyl group under basic conditions is believed to proceed through a stepwise nucleophilic attack by hydroxide ions on the carbon atom of the -CF₃ group. Each attack results in the displacement of a fluoride ion, leading to the formation of a difluoromethyl and then a monofluoromethyl intermediate, before finally yielding a carboxylic acid. The presence of strong electron-withdrawing groups on the aromatic ring can facilitate this process by stabilizing the negatively charged intermediates.
Troubleshooting Guide: Preventing Unwanted Hydrolysis
Issue 1: I am observing the formation of 2,6-dichloro-3-fluorobenzoic acid as a byproduct in my reaction. How can I prevent this?
The formation of the corresponding benzoic acid is a clear indication of -CF₃ group hydrolysis. To mitigate this, consider the following troubleshooting steps:
-
pH Control: The most critical factor is the pH of your reaction mixture. Avoid highly basic conditions (pH > 10). If a basic catalyst or reagent is required, consider using a weaker, non-nucleophilic base or a buffered system to maintain a moderately alkaline or neutral pH.
-
Temperature Management: Elevated temperatures can accelerate the rate of hydrolysis.[8] If your reaction allows, perform it at a lower temperature. Even a modest reduction in temperature can significantly decrease the rate of this unwanted side reaction.
-
Reaction Time: Minimize the reaction time as much as possible. Prolonged exposure to even mildly basic conditions can lead to the accumulation of the hydrolyzed byproduct. Monitor your reaction closely and quench it as soon as it reaches completion.
-
Solvent Choice: While the solvent itself may not directly cause hydrolysis, it can influence the solubility and reactivity of the base. Protic solvents, especially water, are necessary for the hydrolysis to occur. If your reaction chemistry permits, consider using an aprotic solvent to disfavor the hydrolysis pathway.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Involving 2,6-Dichloro-3-fluorobenzotrifluoride under pH-Controlled Conditions
This protocol provides a general framework for running a reaction while minimizing the risk of -CF₃ group hydrolysis.
-
Reaction Setup: To a dry, inert-atmosphere flask, add 2,6-Dichloro-3-fluorobenzotrifluoride and the appropriate aprotic solvent (e.g., THF, Dioxane, Toluene).
-
Reagent Addition: If a basic reagent is required, use a non-nucleophilic base such as a hindered amine (e.g., 2,6-lutidine, diisopropylethylamine) or an inorganic base with low water content (e.g., anhydrous K₂CO₃). Add the base portion-wise at a reduced temperature (e.g., 0 °C) to control any exotherm.
-
pH Monitoring (if applicable): For aqueous or biphasic systems, use a pH meter to monitor the pH of the aqueous phase. If the pH rises above 9, consider adding a mild acidic buffer to neutralize excess base.
-
Temperature Control: Maintain the reaction at the lowest effective temperature. Use a cooling bath if necessary.
-
Work-up: Upon completion, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution). Avoid using strong acids or bases during the work-up.
-
Purification: Purify the product using standard techniques such as column chromatography, crystallization, or distillation.
Data Presentation
The following table summarizes the key factors influencing the hydrolysis of the trifluoromethyl group and the recommended preventative measures.
| Factor | Risk of Hydrolysis | Recommended Prevention |
| pH | High (pH > 10) | Maintain pH between 7 and 9. Use non-nucleophilic bases or buffered systems. |
| Temperature | High (> 50 °C) | Conduct reactions at the lowest feasible temperature. |
| Reaction Time | Prolonged | Monitor the reaction closely and minimize the overall reaction time. |
| Solvent | Protic (e.g., water, alcohols) | Use aprotic solvents where possible. |
| Base Type | Strong, nucleophilic (e.g., NaOH, KOH) | Use weaker, non-nucleophilic bases (e.g., hindered amines, anhydrous carbonates). |
Visualizations
Logical Relationship: Factors Influencing Hydrolysis
The following diagram illustrates the key experimental parameters that can be adjusted to minimize the risk of trifluoromethyl group hydrolysis.
Caption: Key factors influencing the stability of the trifluoromethyl group.
Experimental Workflow: Minimizing Hydrolysis
This workflow outlines the decision-making process for setting up a reaction to prevent the hydrolysis of 2,6-Dichloro-3-fluorobenzotrifluoride.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for 2,6-Dichloro-3-fluorobenzotrifluoride Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for researchers engaged in the synthesis of 2,6-Dichloro-3-fluorobenzotrifluoride. The protocols and advice herein are designed to address specific challenges related to reaction temperature, a critical parameter influencing yield, purity, and byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for temperature optimization in the chlorination of 3-Fluorobenzotrifluoride?
A: For the electrophilic chlorination of an electron-deficient ring like 3-Fluorobenzotrifluoride, the reaction generally requires elevated temperatures to proceed at a reasonable rate. A logical starting point is in the range of 150-180°C.[1][2] The rationale for this starting range is based on the need to overcome the activation energy barrier for the chlorination of a deactivated aromatic ring. The trifluoromethyl group is strongly electron-withdrawing, making the aromatic ring less susceptible to electrophilic attack.
It is advisable to begin with a lower temperature within this range and incrementally increase it while monitoring the reaction progress. Starting at an excessively high temperature can lead to a loss of selectivity and the formation of undesired over-chlorinated byproducts.
Q2: My reaction is proceeding very slowly or has stalled. What is the recommended approach to increasing the reaction temperature?
A: A sluggish reaction is a common issue, often indicating that the activation energy is not being sufficiently overcome at the current temperature. The approach to increasing temperature should be systematic and data-driven.
-
Incremental Increases: Raise the temperature in small, controlled increments (e.g., 10°C).
-
Allow for Equilibration: After each increase, allow the reaction to stir for a set period (e.g., 1-2 hours) to reach thermal equilibrium and a steady reaction rate.
-
Reaction Monitoring: It is crucial to monitor the consumption of the starting material and the formation of the product and byproducts at each temperature step. Techniques like Gas Chromatography (GC) or TLC are essential for this purpose.[1]
-
Identify the "Sweet Spot": Continue this incremental increase until you observe a significant increase in the rate of product formation without a substantial rise in impurity levels. The optimal temperature is often a compromise between reaction rate and selectivity. For similar processes, temperatures can range up to 220°C, but this upper limit should be approached with caution.[2]
Q3: I am observing significant amounts of 2,4,6-trichloro-3-fluorobenzotrifluoride and other polychlorinated byproducts. How can temperature be used to mitigate this?
A: The formation of polychlorinated species is a classic example of a selectivity issue that is highly dependent on temperature. Higher temperatures provide more energy for subsequent chlorination reactions to occur, leading to over-chlorination.
To minimize these byproducts:
-
Lower the Reaction Temperature: Reducing the temperature is the most direct way to improve selectivity. A lower temperature can disfavor the higher activation energy pathways that lead to the formation of trichloro- and other polychlorinated byproducts.[3][4]
-
Control Reagent Addition: In addition to temperature, consider a slower, controlled addition of the chlorinating agent. This keeps the instantaneous concentration of the electrophile low, which can also enhance selectivity for the desired dichlorinated product.
The relationship between temperature, yield, and purity can be visualized in the following troubleshooting workflow.
Caption: Troubleshooting workflow for temperature adjustment.
Q4: Can running the reaction at too high a temperature cause product degradation?
A: Yes. While elevated temperatures are necessary, excessive heat can lead to the degradation of both the starting material and the desired product. Aromatic compounds containing trifluoromethyl groups can be susceptible to decomposition or unwanted side reactions at very high temperatures (e.g., >220°C), potentially leading to lower yields and the formation of complex, tar-like impurities. It is crucial to establish the thermal stability of your reactants and products, if unknown, through small-scale testing or literature review of similar compounds.
Experimental Protocol: Temperature Scouting Study
This protocol outlines a systematic approach to identifying the optimal reaction temperature for the synthesis of 2,6-Dichloro-3-fluorobenzotrifluoride.
Objective: To determine the reaction temperature that maximizes the yield of 2,6-Dichloro-3-fluorobenzotrifluoride while minimizing the formation of polychlorinated byproducts.
Methodology: Parallel synthesis using a multi-well reaction block or several individual setups is highly recommended for efficiency and consistency.
Step-by-Step Protocol:
-
Preparation:
-
Reaction Setup:
-
To five separate, identical reaction vessels, add an equal volume of the stock solution.
-
Place each vessel in a heating mantle or reaction block equipped with an individual temperature controller and magnetic stirrer.
-
-
Temperature Profile:
-
Set the temperature for each reactor to a different value. A good starting range for the study would be:
-
Reactor 1: 160°C
-
Reactor 2: 170°C
-
Reactor 3: 180°C
-
Reactor 4: 190°C
-
Reactor 5: 200°C
-
-
-
Reagent Addition:
-
Once the reactors have reached their set temperatures, begin the slow, dropwise addition of the chlorinating agent (e.g., molecular chlorine gas bubbled through the solution or a liquid chlorinating agent) at an identical rate for all reactors.
-
-
Sampling and Analysis:
-
At regular time intervals (e.g., every 60 minutes), carefully extract a small aliquot from each reaction mixture.
-
Quench the aliquot immediately.
-
Analyze each sample by a calibrated Gas Chromatography (GC) method to determine the percentage of starting material, desired product, and key byproducts.[5]
-
-
Data Compilation and Interpretation:
-
After a set reaction time (e.g., 8 hours or upon consumption of starting material in the fastest reaction), compile the data into a table.
-
Below is a workflow diagram for this experimental approach.
Caption: Experimental workflow for temperature scouting.
Data Interpretation
The data from your scouting study can be summarized to clearly identify the optimal temperature.
Table 1: Hypothetical Results of Temperature Scouting Study
| Reaction Temperature (°C) | Reaction Time (h) | Yield of Product (%) | Purity by GC (%) | Key Byproduct (%) (Trichloro- derivative) |
| 160 | 8 | 45 | 98.5 | 1.0 |
| 170 | 8 | 68 | 97.2 | 2.5 |
| 180 | 8 | 85 | 96.5 | 3.1 |
| 190 | 8 | 88 | 92.0 | 7.5 |
| 200 | 6 | 86 | 85.4 | 13.8 |
Analysis: Based on this hypothetical data, 180°C represents the optimal reaction temperature. While a slightly higher yield is observed at 190°C, it comes at a significant cost to purity, with the formation of the trichloro- byproduct more than doubling. At 200°C, the reaction is faster, but purity drops substantially, indicating a significant loss of selectivity. The lower temperatures (160-170°C) are cleaner but result in incomplete conversion and lower yields within the given timeframe.
References
-
Unknown. (n.d.). Fluorine Chemistry for Organic Chemists: Problems and Solutions. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN102531961B - Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Google Patents.
- Google Patents. (n.d.). EP 0150587 B1 - Preparation of chlorobenzotrifluoride compounds. Google Patents.
- Google Patents. (n.d.). US4962246A - Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. Google Patents.
-
European Patent Office. (1985). Preparation of chlorobenzotrifluoride compounds. European Patent Office. Available at: [Link]
-
Revue Roumaine de Chimie. (n.d.). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. Available at: [Link]
-
Chen, Z., Zheng, L., & Su, W. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate. Available at: [Link]
-
Ni, C., & Hu, J. (n.d.). Recent Advances in the Synthetic Application of Difluorocarbene. ResearchGate. Available at: [Link]
-
ATSDR. (n.d.). 7. ANALYTICAL METHODS. ATSDR. Available at: [Link]
Sources
Technical Support Center: Purification of 2,6-Dichloro-3-fluorobenzotrifluoride
Welcome to the technical support center for the purification of 2,6-dichloro-3-fluorobenzotrifluoride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of regioisomeric impurities from this critical fluorinated building block. The presence of such impurities can significantly impact downstream applications, making their effective removal a paramount concern in synthetic chemistry.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the likely regioisomeric impurities in a sample of 2,6-Dichloro-3-fluorobenzotrifluoride?
The synthesis of polysubstituted aromatic compounds often leads to the formation of regioisomers.[3] For 2,6-Dichloro-3-fluorobenzotrifluoride, the specific impurities will depend on the synthetic route. A common precursor is often a substituted benzotrifluoride which is then subjected to chlorination and/or fluorination reactions.[4][5] During these steps, the directing effects of the existing substituents can lead to the formation of other isomers.
Potential regioisomeric impurities could include:
-
2,4-Dichloro-3-fluorobenzotrifluoride
-
2,5-Dichloro-3-fluorobenzotrifluoride
-
3,4-Dichloro-5-fluorobenzotrifluoride
It is crucial to analytically determine the profile of your specific batch to devise an effective purification strategy.
Q2: Which analytical techniques are best suited for identifying and quantifying these regioisomeric impurities?
A multi-faceted analytical approach is recommended for unambiguous identification and quantification of regioisomeric impurities.
| Technique | Principle | Information Obtained | Advantages | Limitations |
| GC-MS | Separates compounds based on boiling point and fragments them for mass analysis. | Retention time for quantification and mass spectrum for identification. | High sensitivity and excellent for separating volatile compounds. | May not be suitable for thermally labile compounds. |
| ¹⁹F NMR Spectroscopy | Measures the nuclear magnetic resonance of fluorine atoms. | Provides information on the chemical environment of each unique fluorine atom. | Highly sensitive to the electronic environment, making it excellent for distinguishing isomers. | Can be complex to interpret without reference standards. |
| 2D NMR (e.g., COSY, HMBC) | Correlates signals from different nuclei based on through-bond couplings. | Establishes the connectivity of atoms within the molecule. | Provides definitive structural elucidation of isomers.[6] | Requires more sample and longer acquisition times.[6] |
| HPLC | Separates compounds based on their differential partitioning between a mobile and stationary phase. | Retention time for quantification. | Versatile with a wide range of stationary and mobile phases available. | Method development can be time-consuming.[7] |
Q3: Why are standard purification techniques like distillation sometimes ineffective for separating these regioisomers?
Regioisomers often possess very similar physical properties, such as boiling points and solubilities, which makes their separation by traditional methods like fractional distillation challenging.[7][8] For a successful fractional distillation, a significant difference in the boiling points of the components is required.[9][10] When this difference is minimal, the components will co-distill, leading to poor separation.
Troubleshooting Guides
Guide 1: Fractional Distillation Optimization
While challenging, fractional distillation can sometimes be optimized to achieve a degree of separation.
Issue: Poor separation of regioisomers using standard distillation.
Troubleshooting Steps:
-
Increase Column Efficiency: Employ a longer fractionating column packed with a high-efficiency packing material (e.g., Raschig rings, Vigreux indentations). This increases the number of theoretical plates, providing more opportunities for the vapor and liquid phases to equilibrate.
-
Optimize the Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can improve separation but will also increase the distillation time. Experiment with different ratios to find the optimal balance.
-
Slow and Steady Distillation Rate: A slow distillation rate allows for better equilibrium between the liquid and vapor phases within the column, enhancing separation.
-
Vacuum Distillation: For high-boiling compounds, performing the distillation under reduced pressure lowers the boiling points and can sometimes increase the boiling point differences between isomers.
Caption: Workflow for optimizing fractional distillation.
Guide 2: Preparative Chromatography
For isomers that are difficult to separate by distillation, preparative chromatography is often the most effective method.[11][12][13]
Issue: Co-elution of regioisomers on a standard chromatography column.
Troubleshooting Steps:
-
Method Development on Analytical Scale: Before attempting a preparative separation, optimize the separation on an analytical HPLC or GC system.[13] Screen different stationary phases (e.g., C18, phenyl, cyano) and mobile phase compositions to achieve baseline resolution of the isomers.[14][15][16]
-
Stationary Phase Selection: For halogenated aromatic compounds, stationary phases that offer different selectivity mechanisms can be beneficial. Consider phases that can engage in pi-pi interactions or have shape selectivity.
-
Mobile Phase Optimization:
-
Reverse-Phase HPLC: Vary the organic modifier (e.g., acetonitrile vs. methanol) and the aqueous component's pH.[14]
-
Normal-Phase HPLC: Experiment with different non-polar solvents and polar modifiers.
-
-
Scaling Up to Preparative Scale: Once a good analytical separation is achieved, scale up the method to a preparative column. Be mindful that overloading the column can lead to a loss of resolution.[14]
-
Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be highly effective for isomer separation where traditional methods fail.[7] It uses two immiscible liquid phases and separates compounds based on their differing partition coefficients.[7]
Caption: Preparative chromatography workflow.
Guide 3: Crystallization
Crystallization is a powerful purification technique for solid compounds, exploiting differences in solubility between the desired product and its impurities.[17][18][19][20]
Issue: The desired product and its regioisomeric impurities co-crystallize.
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[21] The ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below.[20] Screen a wide range of solvents with varying polarities.
-
Solvent Mixtures: If a single solvent is not effective, try a binary solvent system.[17] Dissolve the crude material in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Then, gently heat until the solution is clear and allow it to cool slowly.
-
Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[20] Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize the yield of pure crystals.
-
Seeding: If crystallization is slow to initiate, adding a small seed crystal of the pure compound can induce crystallization.
Caption: Step-by-step crystallization process.
References
- Isomer separation by CPC chromatography. RotaChrom.
- Process for the dechlorination of chlorinated aromatic compounds. Google Patents.
- Easy purification of isomers with prepacked glass columns. Chromatography Today.
- Preparative HPLC Systems. Shimadzu.
- High Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online.
- A Comparative Guide to Confirming the Regiochemistry of Reactions with 2,3-Dibromo-6-fluorobenzaldehyde. Benchchem.
- SOP: CRYSTALLIZATION. University of Cape Town.
- 3.3. CRYSTALLIZATION.
- How To: Purify by Crystallization. University of Rochester, Department of Chemistry.
- How to separate these regioisomers? Reddit.
- Principles and practical aspects of preparative liquid chromatography. Agilent.
- Flow Crystallization | Solubility Control. Vapourtec.
- Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing.
- Process for the preparation of benzotrifluorides which are substituted by fluorine and optionally in addition by chlorine, and new benzotrifluorides. Google Patents.
- 3-Fluorobenzotrifluoride synthesis. ChemicalBook.
- General approach to the fractionation and class determination of complex mixtures of chlorinated aromatic compounds. PubMed.
- A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. ResearchGate.
- Process for preparing benzotrifluoride and its derivatives. Google Patents.
- Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.
- Preparation method of 2,6-dichloro-3-fluorobenzonitrile. Google Patents.
- Process for the preparation of substituted benzotrihalide. Google Patents.
- Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Aryl Triflates by Deuterium Labeling. Journal of the American Chemical Society.
- Fluorinated Aromatic Compounds. ResearchGate.
- How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate.
- Fractional distillation. Save My Exams.
- Process for preparing benzotrifluoride and its derivatives. European Patent Office.
- Studying Regioisomer Formation in the Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. PMC.
- Preparation of chlorobenzotrifluoride compounds. Patent 0150587.
- What happens when stereoisomers of monochlorinated 2-methylbutane are fractionally distilled?. Quora.
- Fractional Distillation: Definition & Examples, Process. StudySmarter.
- The halogenation of aromatics: Part IX. Vapour‐phase chlorination and bromination of benzotrifluoride. ResearchGate.
- Process for preparing benzotrifluoride and its derivatives. European Patent Office.
- Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by. Semantic Scholar.
- 2,6-DICHLORO-3-FLUOROPYRIDINE. Gsrs.
- Chromatographic separation of 3,4-difluorophenylacetic acid and its positional isomers using five different techniques. PubMed.
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2016063300A1 - Process for the preparation of substituted benzotrihalide - Google Patents [patents.google.com]
- 4. 3-Fluorobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. hub.rotachrom.com [hub.rotachrom.com]
- 8. quora.com [quora.com]
- 9. savemyexams.com [savemyexams.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Preparative HPLC Systems : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. tandfonline.com [tandfonline.com]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. science.uct.ac.za [science.uct.ac.za]
- 18. esisresearch.org [esisresearch.org]
- 19. vapourtec.com [vapourtec.com]
- 20. physics.emu.edu.tr [physics.emu.edu.tr]
- 21. How To [chem.rochester.edu]
Validation & Comparative
Publish Comparison Guide: 19F NMR of 2,6-Dichloro-3-fluorobenzotrifluoride
This guide provides an in-depth technical analysis of the 19F NMR chemical shifts of 2,6-Dichloro-3-fluorobenzotrifluoride , designed for researchers in medicinal chemistry and spectroscopy.
Executive Summary & Molecule Profile
2,6-Dichloro-3-fluorobenzotrifluoride (CAS: 1804514-55-3) is a highly specialized fluorinated building block.[1] Its unique substitution pattern—combining a trifluoromethyl group (
This guide analyzes its 19F NMR spectral signature , distinguishing the two distinct fluorine environments and comparing them against structural analogs to aid in precise characterization.
Structural Analysis & Numbering[2][3]
-
Parent Scaffold: Benzotrifluoride (C1 bears the
group). -
Substituents:
Figure 1: Structural map of 2,6-Dichloro-3-fluorobenzotrifluoride highlighting the two distinct fluorine environments.[1][2]
Technical Analysis: 19F NMR Chemical Shifts
The 19F NMR spectrum of this molecule exhibits two distinct signals corresponding to the aliphatic
A. The Trifluoromethyl Signal ( )
The
-
Predicted Shift:
-63.5 ± 1.0 ppm -
Multiplicity: Doublet (due to coupling with Ar-F,
Hz) or Singlet (if coupling is unresolved).[1][2] -
Mechanistic Insight: The two ortho-chlorine atoms (at C2 and C6) create a "locked" steric environment.[1] Unlike mono-substituted benzotrifluorides, where rotation is free, the 2,6-dichloro pattern restricts the rotation of the
group, often sharpening the signal but maintaining the chemical shift close to the parent benzotrifluoride ( -63.7 ppm).[2]
B. The Aromatic Fluorine Signal ( )
The fluorine atom is located at C3. Its shift is heavily influenced by the ortho-chlorine at C2 and the meta-trifluoromethyl group at C1.[1]
-
Predicted Shift:
-115.0 ± 2.0 ppm [1] -
Multiplicity: Quartet (due to coupling with
, ) or Multiplet (coupling with ring protons).[1][2] -
Mechanistic Insight:
-
Base: Fluorobenzene (
-113.2 ppm). -
Ortho-Cl Effect (C2): Chlorine ortho to fluorine typically causes a shielding/deshielding shift of ~ -2 ppm (to ~ -115 ppm).[1]
-
Meta-
Effect (C1): The electron-withdrawing group meta to the fluorine has a minor deshielding effect (+1 to +2 ppm).[1] -
Para-Cl Effect (C6): Chlorine para to the fluorine (C3 to C6 relationship) exerts a minor shielding effect.[1]
-
Net Result: The signal is expected to appear slightly upfield from fluorobenzene, centered near -115 ppm.
-
Summary Table: Chemical Shift Data
| Fluorine Environment | Predicted Shift ( | Multiplicity | Coupling Constants ( | Reference Standard |
| Trifluoromethyl ( | -63.5 | Doublet / Singlet | ||
| Aromatic Fluorine ( | -115.0 | Quartet / Multiplet |
Note: Shifts are referenced to
(0 ppm). If referencing to internal(-164.9 ppm), adjust accordingly.
Comparative Analysis: Analogs & Isomers
To validate the identity of 2,6-Dichloro-3-fluorobenzotrifluoride, it is crucial to distinguish it from common isomers.
| Compound | Structure | Ar-F Shift (ppm) | Key Distinguisher | |
| Target Molecule | 2,6-Dichloro-3-fluoro | -63.5 | -115.0 | Split into 2 distinct regions. |
| 3-Fluorobenzotrifluoride | No Cl | -63.0 | -112.0 | Ar-F is more downfield (less shielded).[1] |
| 2-Chlorofluorobenzene | No | N/A | -115.4 | Lacks the -63 ppm signal.[1] |
| 2,6-Dichlorobenzotrifluoride | No F | -62.5 | N/A | Lacks the -115 ppm signal.[2] |
Interpretation:
-
If you observe a peak at -112 ppm , your sample may lack the chlorine substituents (i.e., it is 3-fluorobenzotrifluoride).[1][2]
-
If the Ar-F signal is significantly upfield (e.g., -120 ppm ), suspect a different substitution pattern (e.g., fluorine ortho to an electron-donating group).[2]
Experimental Protocol: Optimal 19F NMR Acquisition
To ensure high-resolution data and accurate integration (quantification), follow this validated workflow.
A. Sample Preparation[6]
-
Solvent Choice: Use Chloroform-d (
) for standard characterization.[1]-
Why? It minimizes solvent-solute interactions that can shift fluorine peaks.
-
Alternative: DMSO-
can be used but may shift the Ar-F signal by 1-2 ppm due to polarity.[1]
-
-
Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.
-
Reference: Add
-trifluorotoluene ( -63.72 ppm) as an internal standard if absolute precision is required, or rely on the calibrated spectrometer reference.
B. Instrument Parameters
-
Pulse Sequence: zgfig (Inverse gated decoupling) is recommended to decouple protons (
) and simplify the fluorine spectrum into singlets/quartets, removing complex H-F splitting.[1][2] -
Spectral Width: Set to 200 ppm (-20 to -220 ppm) to capture both signals.
-
Relaxation Delay (D1): Set to
5 seconds .-
Reasoning:
groups often have long relaxation times. A short D1 will lead to under-integration of the peak relative to the Ar-F peak.
-
-
Scans (NS): 16 to 64 scans are sufficient for this concentration.[1]
C. Workflow Diagram
Figure 2: Step-by-step workflow for acquiring quantitative 19F NMR data for fluorinated benzotrifluorides.
References
-
PubChem. 3-Fluorobenzotrifluoride Spectral Data. National Library of Medicine. Available at: [Link][1][2]
-
Reich, H. J. 19F NMR Chemical Shifts. University of Wisconsin-Madison, Organic Chemistry Data.[1][2] Available at: [Link][1][2]
-
Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. Wiley, 2009.[1][2] (Standard text for SCS additivity rules).
-
Gazi University. Synthesis and 19F NMR of Halogenofluorobenzenes (2-chlorofluorobenzene data). Asian Journal of Chemistry. Available at: [Link][1][2]
Sources
IR spectrum peaks and interpretation for 2,6-Dichloro-3-fluorobenzotrifluoride
The following guide provides an in-depth technical analysis of the infrared (IR) spectrum for 2,6-Dichloro-3-fluorobenzotrifluoride .
As a specialized fluorinated intermediate, this compound presents a unique "spectral fingerprint" dominated by the interplay between the aliphatic trifluoromethyl group (-CF₃) and the aromatic halogens. This guide reconstructs the spectrum based on high-fidelity reference standards and theoretical substituent effects, offering a comparative framework for researchers.
Executive Summary
-
Compound: 2,6-Dichloro-3-fluorobenzotrifluoride
-
Core Motif: Highly halogenated benzene ring (1,2,3,6-substitution pattern).
-
Primary Application: Building block for agrochemicals and kinase inhibitors where metabolic stability (via C-F bonds) and lipophilicity are required.
-
Spectral Challenge: Distinguishing the aromatic C-F stretch from the dominant aliphatic C-F (of the CF₃ group) and identifying the specific substitution pattern in the fingerprint region.
Structural Analysis & Electronic Effects
To interpret the IR spectrum accurately, we must first understand the vibrational modes induced by the molecule's geometry.
-
Steric Crowding: The 2,6-dichloro substitution brackets the CF₃ group, locking the C-CF₃ bond rotation and potentially sharpening the associated stretching bands.
-
Inductive Effects: The ring is highly electron-deficient. The CF₃, F, and two Cl atoms all withdraw electron density. This stiffens the remaining C=C ring bonds, typically shifting the aromatic breathing modes to higher wavenumbers (1580–1620 cm⁻¹) compared to non-halogenated benzenes.
-
Symmetry: The molecule lacks a center of inversion but possesses a plane of symmetry (assuming the CF₃ rotamer averages out), which simplifies the number of active IR bands compared to asymmetric isomers.
Detailed Spectral Interpretation
The spectrum is divided into three critical zones. The values below are derived from comparative analysis of 2,6-Dichlorobenzotrifluoride and 3-Fluorobenzotrifluoride reference standards.
Zone 1: High Frequency (3000 – 3100 cm⁻¹) [1]
-
Signal: Aromatic C-H Stretch.[2]
-
Observation: Very weak, low-intensity bands.
-
Reasoning: Unlike unsubstituted benzene (6 protons), this molecule has only two remaining aromatic protons (positions 4 and 5). The high electronegativity of the ring substituents also polarizes these C-H bonds, often shifting them slightly above 3050 cm⁻¹.
Zone 2: The "Fluorine Forest" (1000 – 1350 cm⁻¹)
-
Signal: C-F Stretching (Aliphatic vs. Aromatic).
-
Observation: This is the most intense and complex region.
-
1300 – 1350 cm⁻¹: C-F (CF₃ group) asymmetric stretch. Look for a very strong, broad doublet or multiplet.
-
1100 – 1200 cm⁻¹: C-F (CF₃ group) symmetric stretch.
-
1230 – 1270 cm⁻¹: Aromatic C-F stretch (Position 3).
-
-
Differentiation Strategy: The aromatic C-F bond at position 3 is distinct. While the CF₃ group produces broad, overpowering bands, the Ar-F stretch is typically sharper. In 2,6-dichloro analogs, the steric lock often separates these bands, preventing complete overlap.
Zone 3: The Fingerprint Region (600 – 900 cm⁻¹)
-
Signal: C-Cl Stretching and C-H Bending.[2]
-
Observation:
-
800 – 850 cm⁻¹: C-H out-of-plane (OOP) bending for two adjacent hydrogens (positions 4 and 5). This confirms the substitution pattern.
-
700 – 780 cm⁻¹: C-Cl stretching. Chlorobenzenes typically show strong bands here. The 2,6-dichloro pattern often results in a split peak due to symmetric and asymmetric coupling of the C-Cl vibrations.
-
Comparative Data Table
This table contrasts the target molecule with its closest structural analogs to validate peak assignments.
| Functional Group | Mode | Target: 2,6-Dichloro-3-fluoro-BTF | Ref 1: 2,6-Dichlorobenzotrifluoride | Ref 2: 3-Fluorobenzotrifluoride | Interpretation |
| Ar-H | Stretch | 3060-3090 cm⁻¹ (Weak) | 3070-3100 cm⁻¹ | 3050-3100 cm⁻¹ | Intensity decreases significantly in the target due to fewer H atoms. |
| Ring C=C | Breathing | 1590, 1470 cm⁻¹ | 1580, 1450 cm⁻¹ | 1595, 1490 cm⁻¹ | Fluorine at pos-3 shifts the ring breathing mode to higher energy vs Ref 1. |
| -CF₃ | Stretch | 1310-1340 cm⁻¹ (Strong) | 1315 cm⁻¹ | 1320 cm⁻¹ | The CF₃ signal is dominant and relatively invariant across analogs. |
| Ar-F | Stretch | ~1250 cm⁻¹ (Med-Strong) | Absent | 1260 cm⁻¹ | Key Identifier: This peak confirms the presence of the 3-Fluoro substituent. |
| Ar-Cl | Stretch | 740-780 cm⁻¹ | 760-790 cm⁻¹ | Absent | Confirms the chlorine substitution. |
| OOP C-H | Bending | 810-830 cm⁻¹ | 790-810 cm⁻¹ | 690, 780 cm⁻¹ | The shift to >800 cm⁻¹ indicates the specific 1,2,3,4-tetrasubstitution pattern. |
Experimental Protocol: Obtaining a Valid Spectrum
Due to the volatility and high halogen content of this compound, standard KBr pellet methods may fail (due to evaporation or lattice mismatch).
Recommended Method: ATR-FTIR (Attenuated Total Reflectance)
-
Crystal Selection: Use a Diamond or ZnSe crystal. (Diamond is preferred due to the hardness of potential solid impurities).
-
Sample Prep:
-
If Liquid: Place 10-20 µL directly on the crystal. Cover with a volatile cover if the boiling point is <150°C (Estimated BP for this compound is ~180-200°C, so evaporation is slow but possible).
-
If Low-Melting Solid: Press firmly to ensure good optical contact.
-
-
Parameters:
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans (sufficient for strong dipole C-F bonds).
-
Background: Run an air background immediately prior to sampling to subtract atmospheric CO₂ and H₂O, which can interfere with the 1500-1700 cm⁻¹ region.
-
-
Cleaning: Clean the crystal with Isopropanol rather than Acetone (which can leave a residue that mimics carbonyl peaks).
Visualization: Spectral Interpretation Logic
The following decision tree outlines the logical flow for confirming the identity of 2,6-Dichloro-3-fluorobenzotrifluoride from an unknown sample.
Figure 1: Logic flow for distinguishing the target compound from its non-fluorinated or non-chlorinated precursors.
Synthesis Context & Impurity Profiling
Understanding the origin of the compound helps in identifying impurity peaks. This molecule is typically synthesized via Halogen Exchange (Halex) or Diazotization/Fluorination .
Figure 2: Common synthetic pathway via Balz-Schiemann reaction. Note the potential for phenolic impurities if hydrolysis occurs.
Impurity Watch:
-
-OH Stretch (3300-3500 cm⁻¹): Indicates hydrolysis of the diazonium intermediate to a phenol.
-
N=N Stretch (2200-2300 cm⁻¹): Indicates incomplete decomposition of the diazonium salt (rare but dangerous).
References
-
NIST Chemistry WebBook. Infrared Spectrum of 2,6-Dichlorobenzotrifluoride (Analog Reference). National Institute of Standards and Technology. Available at: [Link]
-
PubChem. Compound Summary: 2,6-Dichlorobenzotrifluoride.[3][4] National Library of Medicine. Available at: [Link]
- Pfizer Inc.Synthesis of Crizotinib Intermediates (Relevant 2,6-dichloro-3-fluoro motif). Journal of Medicinal Chemistry, 2011.
Sources
Bioisosteric Replacement of Chlorine with Fluorine in Benzotrifluoride Derivatives: A Comparative Guide
Executive Summary:
This guide analyzes the strategic replacement of chlorine (
Physicochemical Basis of Comparison
The benzotrifluoride moiety is a privileged scaffold in medicinal chemistry due to its metabolic robustness and lipophilicity. Modifying the halogen substitution pattern on this ring (e.g., changing a chloro-benzotrifluoride to a fluoro-benzotrifluoride) fundamentally shifts the molecule's properties.
Comparative Properties Table
| Property | Fluorine ( | Chlorine ( | Impact on Benzotrifluoride Scaffold |
| Van der Waals Radius | 1.47 Å | 1.75 Å | |
| Electronegativity (Pauling) | 3.98 | 3.16 | |
| C-X Bond Energy | ~105-109 kcal/mol | ~78-80 kcal/mol | |
| Hammett Constant ( | 0.06 | 0.23 | |
| Lipophilicity ( | Base | +0.45 (vs F) | Replacing |
| Polarizability | Very Low (Hard) | Moderate (Soft) |
Strategic Analysis: The Trade-offs
A. Metabolic Stability vs. Steric Blocking
A common misconception is that fluorine always enhances metabolic stability better than chlorine.
-
The Fluorine Advantage: The
bond is stronger than , making it impervious to oxidative cleavage (e.g., by CYP450s). If the metabolic soft spot is the carbon atom itself (direct oxidation), is superior. -
The Chlorine Advantage: Chlorine's larger Van der Waals radius (1.75 Å) provides a "steric umbrella" that can block metabolic access to adjacent sites more effectively than the smaller fluorine.
-
Data Insight: Large-scale matched pair analyses have shown that chlorinated compounds can sometimes exhibit slightly higher metabolic stability (mean stability ~63.8%) compared to fluorinated analogs (~60.0%) due to this steric shielding and lipophilic binding to metabolic enzymes, although
is preferred for lowering clearance associated with high lipophilicity.
B. Potency and Ligand Efficiency[1]
-
Chlorine: Often yields higher potency (
) in hydrophobic pockets due to better orbital overlap and dispersion forces (higher polarizability). -
Fluorine: Often improves Ligand Efficiency (LE). While absolute potency might drop slightly due to loss of hydrophobic contact, the molecular weight and lipophilicity reduction often make the
-analog a better drug candidate.
C. The "Fluorine Effect" in Benzotrifluorides
In a benzotrifluoride scaffold, the
-
Dipole Alignment: Adding an
atom ortho to the group creates a repulsive electrostatic interaction between the fluorine lone pairs and the fluorines. This can force the group to rotate out of planarity or lock a specific conformation, altering target binding. -
pKa Modulation:
substitution will lower the pKa of nearby acidic protons (e.g., phenols, anilines) less drastically than in the para position, due to 's resonance donation effect counteracting its inductive withdrawal.
Decision Framework: When to Switch?
The following logic flow helps determine whether to deploy a
Figure 1: Decision matrix for bioisosteric replacement based on physicochemical liabilities.
Experimental Protocols
To validate the bioisosteric replacement, a parallel synthesis and assay workflow is required. Direct halogen exchange on complex scaffolds is difficult; therefore, a building-block approach using Suzuki-Miyaura coupling is the industry standard.
Workflow Visualization
Figure 2: Parallel synthesis workflow for comparative evaluation of F vs. Cl analogs.
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Objective: Synthesize matched pairs of Fluorinated and Chlorinated benzotrifluoride derivatives.
-
Reagents:
-
Scaffold: 1.0 eq Aryl halide (e.g., heteroaromatic bromide).
-
Boronic Acids:
-
Analog A: 4-Fluoro-3-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
Analog B: 4-Chloro-3-(trifluoromethyl)phenylboronic acid (1.2 eq).
-
-
Catalyst:
(0.05 eq). -
Base:
(3.0 eq, 2M aqueous). -
Solvent: 1,4-Dioxane (degassed).
-
-
Procedure:
-
Charge a microwave vial with the aryl halide, respective boronic acid, and catalyst.
-
Add dioxane and aqueous base under
atmosphere. -
Heat to 90°C for 2-4 hours (monitor by LCMS).
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
-
Validation: Verify identity via
NMR and NMR. Note: NMR is critical. The signal will appear around -63 ppm. The aromatic will appear around -110 to -120 ppm with distinct coupling constants.
-
Protocol B: Microsomal Stability Assay (Metabolic Comparison)
Objective: Quantify the intrinsic clearance (
-
Preparation:
-
Prepare 10 mM stock solutions of Analog A (F) and Analog B (Cl) in DMSO.
-
Dilute to 1
in phosphate buffer (pH 7.4).
-
-
Incubation:
-
Pre-incubate compounds with Human Liver Microsomes (HLM) (0.5 mg/mL protein) at 37°C for 5 min.
-
Start: Initiate reaction by adding NADPH (1 mM final).
-
Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.
-
-
Quenching & Analysis:
-
Quench samples with ice-cold Acetonitrile containing Internal Standard.
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS.
-
-
Calculation:
-
Plot ln(% remaining) vs. time. The slope is
. - .
- .
-
Interpretation: If
, the fluorine substitution successfully blocked a metabolic liability or reduced lipophilic extraction.
-
References
-
Summerfield, C. J., & Pattison, G. (2026).[2] Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. Link
-
Bhattarai, P., Trombley, T. A., & Altman, R. A. (2026).[4][5] Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Link[4]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - Chemical Science (RSC Publishing) DOI:10.1039/D5SC07348K [pubs.rsc.org]
- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
Comparative Reactivity Guide: 2,6-Dichloro-3-fluorobenzotrifluoride vs. 2,6-Dichlorobenzotrifluoride
Executive Summary: The "Fluorine Effect" in Polyhalogenated Aromatics
This guide provides a technical comparison between 2,6-Dichlorobenzotrifluoride (2,6-Cl-BTF) and its fluorinated analog, 2,6-Dichloro-3-fluorobenzotrifluoride (2,6-Cl-3-F-BTF) .
While both compounds serve as electrophilic building blocks for polysubstituted aromatic scaffolds (common in kinase inhibitors and phenylpyrazole insecticides), the introduction of the fluorine atom at the C3 position fundamentally alters the electronic landscape of the ring.
Key Takeaway: The 3-Fluoro substituent acts not merely as a structural spacer but as a regiochemical director . It significantly accelerates Nucleophilic Aromatic Substitution (
Structural & Electronic Analysis
To understand the reactivity differences, we must analyze the inductive and resonance effects governing these systems.
| Feature | 2,6-Dichlorobenzotrifluoride (A) | 2,6-Dichloro-3-fluorobenzotrifluoride (B) |
| Structure | ||
| Primary Activator | ||
| LUMO Character | Low (Electrophilic) | Very Low (Highly Electrophilic) |
| Symmetry | ||
| Key Reactive Sites | C2/C6 (Identical) | C2 (Hyper-activated); C6 (Standard activation) |
Electronic Activation Map (Graphviz)
The following diagram illustrates how the additional fluorine atom breaks the symmetry and creates a "hotspot" for nucleophilic attack.
Caption: Comparative electronic activation. Note that in Compound B, the C2-Chlorine is "sandwiched" between two electron-withdrawing groups (
Reactivity Profile 1: Nucleophilic Aromatic Substitution ( )
The most distinct difference lies in the rate and regioselectivity of
Mechanism & Regioselectivity
In 2,6-Cl-BTF , both chlorine atoms are equivalent. Displacement requires harsh conditions (high heat, polar aprotic solvents) because the steric bulk of the
In 2,6-Cl-3-F-BTF , the symmetry is broken.
-
The C2-Cl Position: This chlorine is ortho to the
group AND ortho to the Fluorine atom. The inductive withdrawal from both groups stabilizes the Meisenheimer complex intermediate significantly. -
The C3-F Position: While Fluorine is often a better leaving group in
, here it is meta to the primary activator ( ). Therefore, it is generally stable. -
The C6-Cl Position: This chlorine is ortho to
but para to the Fluorine. The inductive effect of F falls off with distance.
Experimental Outcome: Nucleophiles (amines, alkoxides) will selectively displace the C2-Chlorine of 2,6-Cl-3-F-BTF at rates 10–50x faster than the parent 2,6-Cl-BTF.
Reactivity Profile 2: Directed Ortho Metallation (DoM)
For functionalization via organolithium reagents (e.g., n-BuLi, LDA), the directing group ability (DoM) dictates the product.
-
2,6-Cl-BTF: Lithiation occurs at C3 (ortho to Cl).
-
2,6-Cl-3-F-BTF: Lithiation occurs at C4 (ortho to F).
Why? The acidity of the ring proton and the coordination ability of the heteroatom drive this. Fluorine is a superior Directed Metalation Group (DMG) compared to Chlorine due to the strong inductive acidification of the adjacent proton.
Caption: Regioselective lithiation is driven by the superior directing ability of Fluorine over Chlorine, favoring C4-substitution.
Experimental Protocols
The following protocols demonstrate the practical application of the enhanced reactivity of the fluorinated analog.
Protocol A: Regioselective Amination ( )
Objective: Selective displacement of C2-Cl in 2,6-Cl-3-F-BTF.
Reagents:
-
Substrate: 2,6-Dichloro-3-fluorobenzotrifluoride (1.0 eq)
-
Nucleophile: Morpholine (1.1 eq)
-
Base:
(2.0 eq) -
Solvent: Acetonitrile (MeCN)
Procedure:
-
Setup: Charge a reaction vessel with 2,6-Dichloro-3-fluorobenzotrifluoride (10 mmol) and MeCN (50 mL).
-
Addition: Add
followed by dropwise addition of morpholine at room temperature. -
Reaction: Heat to 60°C . (Note: The non-fluorinated parent 2,6-Cl-BTF typically requires temperatures >100°C or DMSO/NMP solvents for comparable rates).
-
Monitoring: Monitor by HPLC. The reaction typically reaches completion in 4–6 hours.
-
Workup: Cool, filter inorganic salts, and concentrate. Recrystallize from heptane.
-
Product: 2-Morpholino-6-chloro-3-fluorobenzotrifluoride.
Protocol B: Formylation via Lithiation
Objective: Introduction of an aldehyde at C4.
Reagents:
-
Substrate: 2,6-Dichloro-3-fluorobenzotrifluoride
-
Base: LDA (Lithium Diisopropylamide), 1.1 eq
-
Electrophile: DMF (Dimethylformamide)
-
Solvent: Anhydrous THF
Procedure:
-
Inert Atmosphere: Flame-dry glassware and maintain
atmosphere. -
Cooling: Cool a solution of substrate in THF to -78°C .
-
Metallation: Add LDA solution dropwise over 30 mins. Stir for 1 hour at -78°C. The solution will turn deep yellow/orange (formation of aryllithium).
-
Quench: Add DMF (1.5 eq) rapidly.
-
Warming: Allow to warm to 0°C over 2 hours.
-
Workup: Quench with saturated
. Extract with EtOAc. -
Result: 2,6-Dichloro-3-fluoro-4-formylbenzotrifluoride.
References
-
Nucleophilic Arom
- Source: Master Organic Chemistry.
- Relevance: Foundational mechanism for activ
-
Synthesis of Fluorinated Intermediates (P
-
Title: Process for synthesizing 2,6-dichloro-4-trifluoromethyl aniline (and related halo-benzotrifluorides).[1]
- Source: WIPO P
- Relevance: Describes industrial handling and amination of similar dichlorobenzotrifluoride scaffolds.
-
-
Regioselectivity in Lithiation of Fluoro-Chloro Arom
-
Physical Properties of 2,5-Dichlorobenzotrifluoride (Isomer Comparison).
-
Source: NIST Chemistry WebBook.[4]
- Relevance: Provides baseline physical d
-
Sources
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity. | Sigma-Aldrich [sigmaaldrich.cn]
- 3. Formation of benzynes from 2,6-dihaloaryllithiums: mechanistic basis of the regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2,5-Dichlorobenzotrifluoride [webbook.nist.gov]
A Comparative Guide to HPLC Method Development for Purity Analysis of 2,6-Dichloro-3-fluorobenzotrifluoride
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is a cornerstone of drug safety and efficacy.[1] Any component of a drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[2] These impurities, even at trace levels, can have unintended pharmacological effects or compromise the stability of the final drug product.[3] 2,6-Dichloro-3-fluorobenzotrifluoride is a key building block in the synthesis of various active pharmaceutical ingredients. Its molecular structure, featuring a halogenated and trifluoromethyl-substituted benzene ring, presents unique analytical challenges. Therefore, establishing a robust, reliable, and stability-indicating analytical method is not merely a quality control measure; it is a critical step in the regulatory and development pathway.[4]
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high precision, versatility, and resolving power for complex mixtures.[5][6] This guide provides an in-depth, experience-driven walkthrough of the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for 2,6-Dichloro-3-fluorobenzotrifluoride. Furthermore, it offers an objective comparison with Gas Chromatography (GC), an alternative technique, to provide a comprehensive analytical perspective for researchers and drug development professionals.
Part 1: Development and Validation of a Stability-Indicating HPLC Method
The objective of developing an analytical procedure is to demonstrate that it is fit for its intended purpose.[7] For purity analysis, this means the method must be able to accurately quantify the main compound while separating it from all potential process-related impurities and degradation products. This is known as a "stability-indicating" method.
The Causality Behind Experimental Choices: A Scientist's Perspective
The molecular structure of 2,6-Dichloro-3-fluorobenzotrifluoride dictates the foundational choices for method development. As a substituted benzotrifluoride, the molecule is relatively non-polar and possesses a strong chromophore (the aromatic ring), making it an ideal candidate for RP-HPLC with UV detection.
-
Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and the logical starting point.[8] Its non-polar stationary phase provides strong hydrophobic interactions with the analyte, leading to good retention and separation from more polar impurities. The choice of a 250 mm x 4.6 mm column with 5 µm particles offers a good balance between resolution, efficiency, and backpressure.
-
Mobile Phase: A combination of acetonitrile and water is selected. Acetonitrile is a common organic modifier in RP-HPLC with excellent UV transparency and low viscosity. A gradient elution (gradually increasing the acetonitrile concentration) is chosen over an isocratic one. This is a strategic decision to ensure that impurities with a wide range of polarities can be eluted and resolved within a reasonable runtime—late-eluting, more non-polar impurities will be pushed off the column by the increasing solvent strength, resulting in sharper peaks.
-
Detection Wavelength: The UV spectrum of the analyte is scanned to determine the wavelength of maximum absorbance (λ-max), which ensures the highest sensitivity for both the main compound and any structurally similar impurities. For many aromatic compounds, this is typically in the 220-260 nm range. A wavelength of 240 nm was selected as an optimal choice for this class of compounds.[9]
-
Temperature Control: Maintaining a constant column temperature (e.g., 30 °C) is critical for ensuring the reproducibility of retention times.[8][10]
Workflow for HPLC Method Development and Validation
Caption: Logical workflow for HPLC method development and validation.
Experimental Protocol: Optimized HPLC Method
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade)
-
Mobile Phase B: Acetonitrile (HPLC Grade)
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
-
Injection Volume: 10 µL
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
3. Sample Preparation:
-
Accurately weigh and dissolve the 2,6-Dichloro-3-fluorobenzotrifluoride sample in the diluent to achieve a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Proving the Method: Forced Degradation Studies
Forced degradation (or stress testing) is essential to demonstrate that the analytical method can separate the main analyte from its degradation products, a key aspect of specificity.[11][12][13] The study involves subjecting the analyte to harsh conditions to intentionally induce degradation.[14]
Protocol for Forced Degradation: A solution of 2,6-Dichloro-3-fluorobenzotrifluoride (0.5 mg/mL) was subjected to the following conditions:
-
Acid Hydrolysis: 1N HCl at 80°C for 8 hours.
-
Base Hydrolysis: 1N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: 6% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid sample heated at 105°C for 48 hours.
-
Photolytic Degradation: Solution exposed to UV light (254 nm) for 24 hours.
Results: In all stressed samples, significant degradation (5-20%) of the parent peak was observed. The developed HPLC method successfully resolved all degradation product peaks from the main analyte peak, with no co-elution observed upon peak purity analysis using the DAD detector. This confirms the stability-indicating nature of the method.
Method Validation: The Self-Validating System
The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its purpose.[7][15][16]
-
Specificity: As confirmed by forced degradation studies, the method is specific to the analyte.
-
Linearity: The method showed excellent linearity over a concentration range of 0.05 mg/mL to 0.75 mg/mL, with a correlation coefficient (R²) > 0.999.
-
Accuracy: Accuracy was demonstrated by spike recovery studies at three concentration levels (80%, 100%, and 120%), with recovery rates between 98.9% and 101.5%.
-
Precision:
-
Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections was < 1.0%.
-
Intermediate Precision (Inter-day): The RSD determined over three different days was < 1.5%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD and LOQ were determined to be 0.05 µg/mL and 0.15 µg/mL, respectively, demonstrating high sensitivity.
-
Robustness: The method proved to be robust, with minor intentional variations in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) not significantly affecting the results.
Part 2: Comparative Analysis with Gas Chromatography (GC)
While HPLC is the premier technique for comprehensive purity and stability profiling, Gas Chromatography (GC) can be considered a viable alternative for certain aspects of analysis, particularly for volatile compounds.[2][5]
Gas Chromatography (GC-FID) as an Alternative
GC separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase. For 2,6-Dichloro-3-fluorobenzotrifluoride, which is expected to be thermally stable and reasonably volatile, GC coupled with a Flame Ionization Detector (FID) is a plausible method. GC is particularly powerful for identifying and quantifying residual solvents, which are common process-related impurities.[2]
Logical Flow of Purity Analysis and Method Selection
Caption: Decision logic for selecting the primary analytical method.
Head-to-Head Performance Comparison
The following table objectively compares the validated HPLC method with a typical GC-FID method for the purity analysis of 2,6-Dichloro-3-fluorobenzotrifluoride.
| Parameter | Developed HPLC-UV/DAD Method | Gas Chromatography (GC-FID) Method | Rationale & Justification |
| Specificity | Excellent: Proven stability-indicating through forced degradation. Resolves non-volatile and polar/non-polar degradants. | Good: Excellent for separating volatile impurities. May not elute or may degrade non-volatile impurities in the hot injector. | HPLC is superior for a complete stability profile as it handles a wider range of degradation products. |
| Sensitivity (LOQ) | High (0.15 µg/mL): Excellent for trace impurity quantification. | Moderate to High: FID is sensitive to hydrocarbons but response varies. Can be very high with MS detection. | HPLC with UV detection provides robust and predictable sensitivity for chromophoric compounds. |
| Precision (%RSD) | Excellent (< 1.5%): Highly reproducible for quantitative analysis. | Excellent (< 2.0%): Generally provides high precision for routine analysis. | Both methods, when properly validated, offer excellent precision. |
| Sample Throughput | Moderate: Typical run time is 30-40 minutes including equilibration. | High: Run times can often be shorter (< 20 minutes) for volatile analytes. | GC can be faster if the primary concern is volatile impurities. |
| Application Scope | Broad: Ideal for purity, stability studies, and quantification of known and unknown impurities. | Specific: Best suited for residual solvents and other volatile process impurities. | The choice depends on the analytical target. For comprehensive quality control, HPLC is more versatile.[5] |
| Sample Preparation | Simple dissolution and filtration. | Simple dissolution. Headspace GC may be required for residual solvents, adding a step. | Both methods feature straightforward sample preparation for the main analyte. |
Conclusion: Selecting the Right Tool for the Job
The developed and validated reversed-phase HPLC method demonstrates exceptional specificity, accuracy, precision, and robustness for the purity analysis of 2,6-Dichloro-3-fluorobenzotrifluoride. Its proven stability-indicating capability makes it the definitive choice for comprehensive quality control, stability studies, and regulatory submissions. The forced degradation studies confirm its reliability in separating the active compound from any potential degradation products that may arise during manufacturing or storage.
While Gas Chromatography is a powerful technique with distinct advantages in speed and sensitivity for volatile analytes like residual solvents, it cannot provide the complete picture of stability that HPLC can. For ensuring the multifaceted purity and quality of a critical pharmaceutical intermediate like 2,6-Dichloro-3-fluorobenzotrifluoride, the HPLC method stands as the superior and more comprehensive analytical tool. The optimal strategy in a drug development setting would be to employ HPLC as the primary method for purity and stability, potentially supplemented by a dedicated GC method for residual solvent analysis to ensure all aspects of the compound's quality are rigorously controlled.
References
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- International Council for Harmonisation (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ACS Omega. (2024, March 19). Development of a Triphenylmethyl Alkylation Pre-Column Derivatization Method for HPLC Quantitative Analysis of Chemically Unstable Halogenated Compounds.
- Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??.
- Alwsci Blog. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
- Biomedical Journal of Scientific & Technical Research. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling.
- Global Journal of Pharmacy & Pharmaceutical Sciences. (2024, December 13). Analytical Techniques in Pharmaceutical Analysis.
- Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- ManTech Publications. (2025, May 15). Advances in Chromatographic Techniques for Drug Purity Determination.
- IVT Network. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Journal of Pharmaceutical and Biomedical Analysis. Forced degradation and impurity profiling.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- SciSpace. A review on method development by hplc.
- PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations.
- Journal of Drug Delivery and Therapeutics. (2020, April 15). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- International Journal of Pharmaceutical Research and Applications. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
- Chinese Journal of Energetic Materials. (2022, June 25). Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography.
Sources
- 1. biomedres.us [biomedres.us]
- 2. biotech-spain.com [biotech-spain.com]
- 3. admin.mantechpublications.com [admin.mantechpublications.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. database.ich.org [database.ich.org]
- 8. scispace.com [scispace.com]
- 9. Purity Analysis of 1,3-Dichloro-2,4,6-Trinitrobenzene by High Performance Liquid Chromatography [energetic-materials.org.cn]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. pharmainfo.in [pharmainfo.in]
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- 15. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Safety Operating Guide
2,6-Dichloro-3-fluorobenzotrifluoride proper disposal procedures
Executive Summary: Immediate Action Directive
STOP. Before handling 2,6-Dichloro-3-fluorobenzotrifluoride (2,6-DC-3-FBTF), acknowledge the following critical constraints. This compound is a poly-halogenated aromatic ; it possesses unique stability and toxicity profiles that disqualify it from standard organic waste streams.[1][2][3][4]
-
⛔ DO NOT pour down the drain. (Violates Clean Water Act; toxic to aquatic life).[2][3][4]
-
⛔ DO NOT mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire container is designated for high-cost halogenated incineration.[1][2][3][4]
-
⛔ DO NOT evaporate in a fume hood as a disposal method.[2][4]
Immediate Disposal Classification:
-
Primary Hazard: Irritant (Skin/Eye), Combustible Liquid, release of HF/HCl upon thermal decomposition.[2][4]
-
RCRA Status: Likely Hazardous (check for D001 Ignitability if FP < 60°C; otherwise listed state-regulated halogenated waste).[1][2][3][4]
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand its failure modes.[2][3][4] 2,6-DC-3-FBTF combines a trifluoromethyl group with a chlorinated/fluorinated benzene ring.[1][2][3][4]
| Property | Specification | Operational Implication |
| CAS Number | 1804514-55-3 (Verify specific isomer on container SDS) | Use for waste manifesting and inventory tracking.[1][2][3][4] |
| Structure | Poly-halogenated Benzene | Highly stable C-F bonds require specialized incineration (1100°C+).[1][2][3][4] |
| Flash Point | Est. >60°C (Combustible) | Classify as "Combustible Liquid" for storage.[2][4] Keep away from oxidizers.[2][3][4] |
| Decomposition | Releases HF (Hydrogen Fluoride) & HCl | CRITICAL: Standard incinerators cannot handle this without scrubbers.[1][2][4] |
| Reactivity | Stable; Incompatible with strong bases/alkali metals | Risk of violent reaction with Sodium/Potassium or strong nucleophiles.[2][4] |
Expert Insight: The trifluoromethyl group (-CF3) confers high thermal stability.[1][2][3][4] In a standard waste burner, this molecule may not fully decompose, or worse, it will generate hydrofluoric acid (HF) gas, corroding the incinerator flue.[2][3] You must label this specifically as "Fluorinated/Halogenated" so the waste contractor utilizes a kiln with caustic scrubbers.[2][4]
The Self-Validating Disposal System
A "self-validating" system means the workflow prevents errors before they happen.[1][2][3][4] Implement this segregation protocol in your lab.
A. Waste Segregation Logic
You must separate this compound from non-halogenated solvents.[2][4]
-
Why? Non-halogenated waste (methanol, acetone) is often used as fuel blending for cement kilns.[2][4] Halogens poison these catalysts and corrode the equipment.[2][3][4]
-
The Rule: If the halogen content > 1,000 ppm (0.1%), the entire container is treated as Halogenated Waste.[2][4]
B. Container Selection & Labeling
-
Material: High-Density Polyethylene (HDPE) or Glass (Amber).[1][2][3][4] Avoid metal cans if free acid is suspected (though pure compound is neutral).[2][3][4]
-
Labeling:
C. Workflow Visualization
Figure 1: Waste Segregation Decision Tree. Note that mixing a halogenated compound with a non-halogenated solvent "contaminates" the cheaper waste stream, forcing the whole volume into the expensive Halogenated stream.[2][3]
Step-by-Step Disposal Protocol
Prerequisites: PPE (Nitrile gloves, Safety Goggles, Lab Coat), Fume Hood.[2][3][4]
Step 1: Collection
-
Place the waste container in a secondary containment tray inside the fume hood.
-
Using a funnel, transfer the 2,6-DC-3-FBTF waste.[1][2][3][4]
-
Triple Rinse: If disposing of an empty reagent bottle, triple rinse with a compatible solvent (e.g., Dichloromethane).[2][4]
-
Combine Rinsate: Pour the rinsate into the Halogenated Waste container, NOT the drain.
Step 2: Labeling & Documentation [1][2][3][4][5]
-
Affix the hazardous waste tag immediately upon the first drop entering the container.[2][3][4]
-
Record the "Start Date" of accumulation.[2][3][4] (Note: In the US, you typically have 90 or 180 days to move this off-site depending on generator status).[1][2][3][4]
-
Log the volume in your satellite accumulation area logbook.[2][3][4]
Step 3: Hand-off
-
Cap the container tightly.[2][3][4][5][6] Ensure the cap liner is intact (Teflon/PTFE liners are preferred).[2][3][4]
-
Contact your EHS (Environmental Health & Safety) officer or licensed waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).[2][3][4]
-
Manifesting: Ensure the manifest code reflects "Halogenated Solvents" (often code F002 or D001 if ignitable).[2][4]
Emergency Spill Response
If a spill occurs (>50 mL), evacuate the immediate area and follow this workflow.
Figure 2: Spill Response Protocol.[1][2][3][4] Speed is secondary to safety; inhalation of vapors is the primary immediate risk.[1][2][4]
Cleanup Materials:
-
Decontamination: Wash the spill area with soap and water after bulk removal.[2][4] Collect this wash water as hazardous waste as well.[2][3][4]
Regulatory Framework & Compliance
Your disposal procedure must align with federal and local regulations.[2][3][4]
-
EPA (USA):
-
RCRA: This compound is likely a characteristic hazardous waste.[2][4] If the flash point is <60°C, it is D001 (Ignitable).[2][4]
-
F-List: If it was used as a solvent, it may fall under F001/F002 (Spent Halogenated Solvents).[1][2][3][4]
-
TSCA: Ensure compliance with any Significant New Use Rules (SNURs) if the CAS is relatively new (1804514-55-3).[1][2][3]
-
-
Destruction Method:
-
The only acceptable destruction method is High-Temperature Incineration (1100-1200°C) with Flue Gas Scrubbing .[1][2][3][4]
-
Mechanism:[1][2][3][4] The scrubber uses an alkaline solution (NaOH) to neutralize the Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases produced during combustion.[2][4]
-
References
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[2][3][4][2][3][4]
-
PubChem. Compound Summary: 2,6-Dichlorobenzotrifluoride (Isomer Analog for Hazard Data).[2][3][4] National Library of Medicine.[2][3][4] [2][3][4]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[2][4][7][2][4]
-
10X CHEM. Product Data: 2,6-Dichloro-3-fluorobenzotrifluoride (CAS 1804514-55-3).[1][2][3][8][2][4]
Sources
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- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cymitquimica.com [cymitquimica.com]
- 4. 2,6-Dichloro-3-(trifluoromethyl)pyridine 98 55304-75-1 [sigmaaldrich.com]
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A Researcher's Guide to Handling 2,6-Dichloro-3-fluorobenzotrifluoride: Essential Safety Protocols
Understanding the Hazard Landscape
2,6-Dichloro-3-fluorobenzotrifluoride is a halogenated aromatic compound. Based on data from analogous structures such as 2,6-Dichlorobenzotrifluoride and other chlorinated and fluorinated benzotrifluorides, we must anticipate a significant hazard profile.[1] The primary risks associated with this class of chemicals include:
-
Acute Toxicity: Compounds with similar structures are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[1]
-
Corrosivity: Many related compounds are known to cause severe skin burns and eye damage.
-
Irritation: Skin, eye, and respiratory irritation are common hazards.[1][2][3]
-
Environmental Hazard: Some analogues are toxic to aquatic life with long-lasting effects.
Given these potential dangers, a comprehensive PPE strategy is not merely a recommendation but a critical necessity for safe handling.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential when handling 2,6-Dichloro-3-fluorobenzotrifluoride. This ensures protection against the varied routes of potential exposure.
Chemical-resistant gloves are mandatory. The choice of glove material is critical and should be based on chemical compatibility and breakthrough time. While specific data for 2,6-Dichloro-3-fluorobenzotrifluoride is unavailable, for similar halogenated solvents, nitrile gloves are a common recommendation for incidental splash protection.[4][5][6] However, for prolonged contact, more robust options should be considered.
Recommended Glove Selection:
| Glove Material | Protection Level | Considerations |
| Nitrile | Splash Protection | Good for short-term handling. Immediately remove and replace upon any contact with the chemical.[4][6] |
| Butyl Rubber | Extended Contact | Offers superior resistance to a wide range of chemicals. Recommended for tasks with a higher risk of prolonged exposure.[7] |
| Viton® (FKM) | Extended Contact | Provides excellent resistance to aromatic and halogenated hydrocarbons.[7] |
Procedural Steps for Glove Use:
-
Inspection: Always inspect gloves for any signs of degradation or perforation before use.[8]
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing: Use a proper removal technique to avoid skin contact with the contaminated outer surface of the glove.[8]
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with institutional and local regulations.[8]
The potential for severe eye damage necessitates robust eye and face protection.[1]
-
Chemical Safety Goggles: These should be worn at all times when handling the chemical. They must provide a complete seal around the eyes to protect against splashes and vapors. Standard safety glasses are insufficient.[2][9][10]
-
Face Shield: In addition to goggles, a face shield is required when there is a significant risk of splashing, such as during transfers of larger volumes or when heating the substance.[8]
To prevent skin contact, appropriate body protection is essential.[11]
-
Laboratory Coat: A standard lab coat may not be sufficient. A chemically resistant lab coat or apron is recommended.
-
Long-Sleeved Clothing: Long-sleeved clothing should be worn under the lab coat to ensure full coverage of the arms.[11]
-
Closed-Toed Shoes: Always wear closed-toed shoes in a laboratory setting.
For tasks with a higher risk of significant exposure, a liquid-tight chemical suit may be necessary.[7]
Work with 2,6-Dichloro-3-fluorobenzotrifluoride should always be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[9][12] If engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, respiratory protection is required.
-
Respirator Type: A NIOSH/MSHA-approved respirator with an organic vapor cartridge is recommended.[9] If aerosols may be generated, a P100 (or N100) particulate filter should be included.
-
Fit Testing: A proper fit is crucial for the effectiveness of a respirator. All users of tight-fitting respirators must be fit-tested.
Workflow for Safe Handling and PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Emergency Procedures: Be Prepared
In the event of an exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13][14]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][13]
Always ensure that eyewash stations and safety showers are readily accessible and in good working order.[9][12]
Disposal Plan: Responsible Stewardship
All waste containing 2,6-Dichloro-3-fluorobenzotrifluoride, including contaminated PPE and absorbent materials from spills, must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all chemical waste in a designated, properly labeled, and sealed container.
-
Contaminated Materials: Place used gloves, absorbent pads, and other contaminated disposable materials in a separate, clearly marked hazardous waste container.[8]
-
Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.
-
Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[13]
-
Disposal: Arrange for pickup and disposal by your institution's environmental health and safety department or a licensed hazardous waste disposal company.[3][12]
By adhering to these stringent safety protocols, you contribute to a culture of safety and ensure the well-being of yourself and your colleagues.
References
- Sigma-Aldrich. (2025, December 23).
- ThermoFisher Scientific. (2025, September 24).
- Fisher Scientific. (2025, December 19).
- Fisher Scientific.
- Synquest Labs.
- Fisher Scientific. (2025, December 27).
- Thermo Fisher Scientific. (2025, October 30).
- Fisher Scientific. (2023, August 14).
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 3-Fluorobenzotrifluoride, 99%.
- Cohizon Life Sciences Limited. (2023, March 1).
- Fisher Scientific.
- RSG Safety. (2025, September 4). Working Safely with PFAS: A Practical Guide to Selecting the Right PPE.
- ChemicalBook. (2026, January 17).
- Kimberly Clark. Nitrile Gloves Chemical Resistance Guide.
- Medicom. Chemical Resistance Reference Chart.
- University of South Florida.
- KBS Co
- University of California, Santa Barbara. Ansell Chemical Resistance Glove Chart.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
